GANT 61
Description
Properties
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOGDQTWWCZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329591 | |
| Record name | GANT61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-04-4 | |
| Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GANT61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of GANT 61: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a potent and specific small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself by targeting the final effectors of the Hh pathway, the Glioma-Associated Oncogene (Gli) family of zinc-finger transcription factors. This guide provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Mechanism of Action: Direct Inhibition of Gli Transcription Factors
This compound exerts its biological effects by directly binding to the Gli1 and Gli2 proteins, thereby inhibiting their transcriptional activity.[1][2][3] This action occurs downstream of the canonical Hh pathway components Patched (PTCH) and Smoothened (SMO), making this compound effective even in cancers with mutations that render them resistant to SMO inhibitors.[2]
Computational modeling and experimental data have revealed that this compound binds to a region on the GLI1 protein situated between the second and third zinc finger domains.[4][5] This binding is independent of the DNA-binding domain itself but induces a conformational change in the Gli protein that prevents it from effectively binding to its consensus DNA sequences in the promoters of target genes.[2][4] This inhibition of DNA binding is a key aspect of its mechanism, leading to the downregulation of a host of genes crucial for cell proliferation, survival, and differentiation.[1][2][6]
Signaling Pathway Interruption
The Hedgehog signaling pathway is a tightly regulated cascade. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of Gli proteins into a repressor form (GliR). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that prevents the cleavage of Gli proteins, allowing the full-length activator form (GliA) to translocate to the nucleus and activate the transcription of target genes.
This compound intervenes at the final step of this pathway, directly neutralizing the activity of Gli1 and Gli2 within the nucleus.
Caption: The Hedgehog signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key quantitative data related to its activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 | alamarBlue |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 | alamarBlue |
| JU77 | Malignant Mesothelioma | 4.02 | Not Specified | Not Specified |
| NO36 | Malignant Mesothelioma | 31.8 | Not Specified | Not Specified |
| Multiple Myeloma (RPMI-8226) | Multiple Myeloma | ~10-20 | 24 | CCK-8 |
| Multiple Myeloma (U266) | Multiple Myeloma | ~10-20 | 24 | CCK-8 |
Data compiled from multiple sources.[1][7][8]
Table 2: Effect of this compound on Hedgehog Target Gene and Protein Expression
| Cell Line | Treatment | Target Gene/Protein | Change in Expression | Time Point |
| HSC3 | 36 µM this compound | GLI1 (mRNA) | Significant Reduction | 12 h |
| HSC3 | 18 & 36 µM this compound | PTCH1, SHH, Gli1 (protein) | Reduction | 24 h |
| Daoy | This compound (dose-dependent) | Gli1, Cyclin D1 (mRNA & protein) | Downregulation | 24 h |
| PANC1 | 5 µM this compound | GLI1, PTCH (mRNA) | Reduction | 48 h |
| 22Rv1 | 5 µM this compound | GLI1, PTCH (mRNA) | Reduction | 48 h |
Data compiled from multiple sources.[1][2][6][9]
Table 3: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction | Time Point |
| HSC3 | 36 µM this compound | Reduction in G1 and S phases | Increased nuclear fragmentation | 12 h |
| HSC3 | 36 µM this compound | Increased phosphatidylserine exposure | Significant increase | 24 h |
| Multiple Myeloma (RPMI-8226) | 2.5-10 µM this compound | G1/G0 arrest, decreased S phase | Dose-dependent increase | 24 h |
| Multiple Myeloma (U266) | 2.5-10 µM this compound | G1/G0 arrest, decreased S phase | Dose-dependent increase | 24 h |
| Malignant Mesothelioma (LO68) | 20 µM this compound | G1 arrest | Time- and dose-dependent increase | 48 h |
Data compiled from multiple sources.[1][7][10]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for a cell viability assay.
Luciferase Reporter Assay for Gli Activity
This assay measures the transcriptional activity of Gli in response to this compound treatment.
Materials:
-
HEK293T or other suitable cells
-
Gli-responsive luciferase reporter plasmid (e.g., containing multiple Gli binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a positive control (e.g., a Hedgehog pathway agonist like SAG or co-transfection with a constitutively active Gli plasmid) and a vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the positive control.
Co-Immunoprecipitation (Co-IP) of this compound and GLI1
This protocol is designed to demonstrate the direct binding of this compound to GLI1 within a cellular context.
Materials:
-
Cells expressing GLI1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GLI1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO) for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with control IgG and protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GLI1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes this compound (if available) or analyze the co-precipitated proteins. To confirm the interaction, one would typically look for the presence of a known GLI1 interacting partner and see if this compound disrupts this interaction.
Caption: Logical flow from this compound to apoptosis.
Conclusion
This compound represents a significant tool for both basic research and as a potential therapeutic agent due to its specific mechanism of action targeting the terminal effectors of the Hedgehog signaling pathway. By directly binding to Gli1 and Gli2 and inhibiting their DNA-binding and transcriptional activity, this compound effectively abrogates the pro-proliferative and anti-apoptotic signals driven by an overactive Hh pathway. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar Gli-targeting compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
GANT 61: A Potent Inhibitor of GLI1 and GLI2 Transcription Factors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GANT 61 is a small molecule inhibitor that has garnered significant attention in cancer research due to its specific targeting of the Glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2. These transcription factors are the terminal effectors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is frequently dysregulated in various malignancies. By directly binding to GLI proteins, this compound effectively abrogates their transcriptional activity, leading to the suppression of tumor growth, proliferation, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic patterning and tissue development. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is a hallmark of numerous cancers, including those of the brain, skin, lung, and pancreas. The downstream effectors of this pathway are the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. While GLI1 acts exclusively as a transcriptional activator, GLI2 and GLI3 can function as both activators and repressors. Constitutive activation of GLI1 and GLI2 is a key driver of tumorigenesis in many cancers.[1]
This compound, a hexahydropyrimidine derivative, was identified as a selective inhibitor of GLI-mediated transcription.[2] It acts downstream of the canonical Hh pathway components, Smoothened (SMO) and Suppressor of Fused (SUFU), making it an attractive therapeutic candidate for cancers that have developed resistance to SMO inhibitors or exhibit non-canonical Hh pathway activation.[1]
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to GLI1 and GLI2 proteins.[1] Computational docking and surface plasmon resonance studies have revealed that this compound binds to a site on the GLI1 protein located between the second and third zinc fingers.[1][3] This binding is independent of the DNA-binding domain of GLI1.[1][3] Although it does not directly compete with DNA for binding to GLI1, the interaction of this compound with the protein induces a conformational change that ultimately prevents the GLI1-DNA complex formation, thereby inhibiting the transcription of GLI target genes.[1][2] The binding sites for this compound are conserved between GLI1 and GLI2, explaining its inhibitory activity against both transcription factors.[1][3]
Quantitative Data
The efficacy of this compound as a GLI inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 of this compound varies depending on the cell line and the specific assay used.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| GLI-transfected HEK293T | - | Luciferase Reporter Assay | ~5 | [2] |
| HSC3 | Metastatic Oral Squamous Cell Carcinoma | AlamarBlue Assay | 36 | |
| SCC4 | Oral Squamous Cell Carcinoma | AlamarBlue Assay | 110.6 | |
| Jurkat | T-cell Lymphoma | CCK-8 Assay | 13.76 | |
| Karpass299 | T-cell Lymphoma | CCK-8 Assay | 6.81 | |
| Myla3676 | T-cell Lymphoma | CCK-8 Assay | 10.23 |
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of GLI proteins in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
GLI-responsive luciferase reporter plasmid (e.g., pGL3-GliBS)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
GLI1 or GLI2 expression plasmid (optional, for overexpression studies)
-
Lipofectamine 2000 (or other transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In one tube, dilute 0.5 µg of the GLI-responsive luciferase reporter plasmid and 0.05 µg of the Renilla luciferase control plasmid in 50 µL of Opti-MEM. If overexpressing GLI, add 0.2 µg of the GLI expression plasmid.
-
In a separate tube, dilute 1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 100 µL of the DNA-lipid complex to each well.
-
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or DMSO as a vehicle control.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
This compound Treatment: Add 100 µL of medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as GLI1 and phosphorylated STAT3 (p-STAT3), in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-p-STAT3 (Tyr705), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GLI1 at 1:1000 dilution, anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Use β-actin as a loading control to normalize the protein levels.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on GLI1/GLI2.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Hedgehog signaling. Its ability to directly inhibit the downstream transcription factors GLI1 and GLI2 offers a distinct advantage over SMO inhibitors, particularly in cases of resistance or non-canonical pathway activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting the Hedgehog/GLI axis. Further research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the promise of this compound into clinical applications.
References
- 1. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
GANT 61: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the molecular mechanisms and therapeutic potential of GANT 61, a key inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into its mechanism of action, its effects across various cancer models, and provide detailed experimental protocols for its study.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor that specifically targets the glioma-associated oncogene (GLI) family of transcription factors.[1][2] As a hexahydropyrimidine derivative, it represents a critical tool in cancer research for its ability to block Hedgehog signaling downstream of the Smoothened (SMO) receptor, a point of resistance for other Hh pathway inhibitors like cyclopamine.[1][3] Its primary targets are the transcription factors GLI1 and GLI2, making it a potent agent for studying and potentially treating cancers with aberrant Hedgehog pathway activation.[1][4]
Chemical Properties:
-
CAS Number: 500579-04-4[1]
-
Molecular Formula: C₂₇H₃₅N₅[1]
-
Molecular Weight: 429.61 g/mol [4]
-
Solubility: Soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[4]
Mechanism of Action: Targeting the Core of Hedgehog Signaling
The Hedgehog signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[2][5] this compound functions by directly interfering with the final effectors of this pathway, the GLI transcription factors.
The Canonical Hedgehog Pathway and this compound's Intervention:
-
Inactive State: In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits the G-protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which sequesters GLI proteins in the cytoplasm, leading to their proteasomal degradation or processing into repressor forms.
-
Active State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved. Activated SMO prevents the processing of GLI2 and GLI3 into their repressor forms. Full-length, activator forms of GLI proteins then translocate to the nucleus.
-
Gene Transcription: In the nucleus, GLI proteins bind to DNA and activate the transcription of Hh target genes, which are involved in cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2), and self-renewal.[6] GLI1 itself is a transcriptional target of the pathway, creating a positive feedback loop.[6]
-
This compound Inhibition: this compound acts downstream of SMO and SUFU.[3][4] It prevents GLI1 and GLI2 from binding to DNA, thereby inhibiting the transcription of their target genes.[1][7] This mechanism makes this compound effective even in cancers where Hh pathway activation occurs downstream of SMO, rendering SMO inhibitors ineffective.[3]
Beyond transcription, recent studies suggest this compound's mechanism also involves DNA licensing.[7][8] It has been shown to inhibit the co-localization of GLI1 with DNA replication licensing factors like ORC4 and CDT1, linking Hh survival signaling directly to DNA replication processes.[7][8]
Quantitative Effects of this compound on Cancer Cells
This compound has demonstrated potent anti-cancer activity across a wide range of cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cancer type and the cell line's dependency on the Hedgehog pathway.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Duration | Citation |
| GLI-transfected | HEK293 | ~ 5 | Not Specified | [1][4] |
| T-Cell Lymphoma | Jurkat | 13.76 ± 0.81 | 48 hours | [6] |
| Karpass299 | 6.81 ± 0.91 | 48 hours | [6] | |
| Myla3676 | 10.23 ± 0.94 | 48 hours | [6] | |
| Oral Squamous Cell | HSC3 (Metastatic) | 36 | 72 hours | [9][10][11][12] |
| Carcinoma | SCC4 | 110.6 | 72 hours | [10] |
| Malignant | JU77 | 4.02 | 72 hours | [13] |
| Mesothelioma | NO36 | 31.8 | 72 hours | [13] |
| Melanoma | CHL-1 | 5.78 | Not Specified | [14] |
| Mel 224 | 11.06 | Not Specified | [14] |
In Vitro and In Vivo Anti-Cancer Activity
This compound's inhibition of GLI transcription factors translates into broad anti-tumor effects, including reduced cell proliferation, induction of apoptosis, and suppression of cancer stem cell (CSC) properties.
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound effectively inhibits the proliferation of cancer cells with elevated GLI1 levels, such as pancreatic (PANC1) and prostate (22Rv1) cancer lines.[1][3] This anti-proliferative effect is often mediated by cytostatic mechanisms, including cell cycle arrest.[3] For example, in malignant mesothelioma and multiple myeloma cells, this compound treatment leads to an accumulation of cells in the G1 phase and a reduction of cells in the S phase, indicating a G1/S checkpoint arrest.[5][9][13]
Induction of Apoptosis
This compound induces apoptosis in a variety of cancer cells, including those from myeloid leukemia, T-cell lymphoma, pancreatic cancer, and oral squamous cell carcinoma.[1][6][9][15] The apoptotic mechanism can be caspase-dependent or independent. In some models, this compound treatment leads to cleavage of PARP and caspase-3.[15][16] In others, such as primitive neuroectodermal tumors, it induces caspase-independent cell death by inhibiting DNA replication.[1][16] In mesothelioma cells, this compound-induced apoptosis is driven by mitochondria-derived reactive oxygen species (ROS).[13]
Suppression of Cancer Stem Cells (CSCs) and Metastasis
The Hedgehog pathway is critical for the maintenance of CSCs, which are implicated in tumor recurrence and therapy resistance.[15] this compound has been shown to inhibit the growth of pancreatic CSCs both in vitro and in mouse xenograft models.[1][15] It achieves this by down-regulating pluripotency factors such as Nanog, Oct4, and Sox-2.[4][15] Furthermore, this compound can suppress epithelial-mesenchymal transition (EMT), a key process in metastasis, by up-regulating E-cadherin and inhibiting N-cadherin and transcription factors like Snail and Slug.[15][17]
Crosstalk and Synergy
This compound's effects are not limited to the Hh pathway. Research shows it can modulate other critical oncogenic pathways, including:
-
Wnt/β-catenin and Notch: In colorectal cancer, this compound blocks these pathways, contributing to its anti-cancer and anti-CSC effects.[2]
-
AKT/mTOR and JAK/STAT3: In anaplastic thyroid carcinoma, this compound inactivates these survival pathways.[17]
-
STAT3: In T-cell lymphoma, this compound's antitumor activity is associated with the down-regulation of p-STAT3 and its target SOCS3.[6][18]
This pathway crosstalk suggests potential for synergistic combinations. This compound has been shown to act synergistically with rapamycin in myeloid leukemia cells and can enhance the chemosensitivity of ovarian cancer cells to cisplatin.[1][19]
Detailed Experimental Protocols
The following are standardized protocols for evaluating the efficacy of this compound in a cancer research setting.
References
- 1. stemcell.com [stemcell.com]
- 2. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]
- 5. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. ashpublications.org [ashpublications.org]
- 19. tandfonline.com [tandfonline.com]
GANT 61: A Technical Guide to its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a small molecule inhibitor that has garnered significant attention in cancer research due to its specific targeting of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, but its aberrant reactivation in adults is implicated in the development and progression of various cancers. This compound acts as a potent and selective antagonist of the GLI family of transcription factors (GLI1 and GLI2), the final effectors of the Hh pathway. By directly binding to GLI proteins, this compound prevents their interaction with DNA, thereby inhibiting the transcription of Hh target genes that are critical for tumor cell proliferation, survival, and invasion. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cancer cells, detailed experimental protocols for its study, and visualizations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Inhibition of GLI-Mediated Transcription
This compound exerts its effects by directly binding to the zinc finger domain of GLI1 and GLI2 proteins.[1][2] This binding is independent of the upstream components of the Hedgehog pathway, such as Smoothened (SMO) and Suppressor of Fused (SUFU), making this compound effective in cancers with resistance to SMO inhibitors.[1] Computational docking and experimental studies have shown that this compound binds to a pocket on the GLI1 protein, preventing the conformational changes necessary for DNA binding.[2] This direct inhibition of the GLI-DNA interaction is the core mechanism by which this compound suppresses the transcription of a wide array of downstream target genes.
The inhibition of GLI-mediated transcription leads to the downregulation of genes involved in cell cycle progression (e.g., Cyclin D1), cell survival (e.g., BCL-2), and angiogenesis.[3][4] This ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[1][5]
Quantitative Data on this compound's Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity. The IC50 values are cell-line dependent, reflecting the varying reliance of different cancers on the Hedgehog pathway.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Jurkat | T-cell Lymphoma | 13.76 | |
| Karpass299 | T-cell Lymphoma | 6.81 | |
| Myla3676 | T-cell Lymphoma | 10.23 | |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | [5] |
| PANC1 | Pancreatic Cancer | ~5 | [1][6] |
| 22Rv1 | Prostate Cancer | ~5 | [1][6] |
| Shh-L2 (SAG-treated) | NIH 3T3 (Hh reporter) | ~5 | [1] |
| JU77 | Malignant Mesothelioma | 4.02 | |
| NO36 | Malignant Mesothelioma | 31.8 | |
| CHL-1 | Melanoma | 5.78 | |
| Mel 224 | Melanoma | 11.06 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Caption: this compound directly binds to the zinc finger domain of GLI1, preventing DNA binding.
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on gene transcription.
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This protocol is based on flow cytometry methods to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-PE/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of PE Annexin V and 5 µL of 7-AAD solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps to measure the mRNA expression levels of Hedgehog target genes following this compound treatment.[4]
Materials:
-
Cancer cell lines
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, B2M)
-
Real-time PCR system
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After the desired incubation period (e.g., 12, 24, or 48 hours), lyse the cells and extract total RNA according to the manufacturer's protocol.[4][5]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction setup includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[7]
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of Hedgehog pathway components after this compound treatment.[4][5]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a detailed method for assessing the binding of GLI1 to the promoter regions of its target genes and the effect of this compound on this interaction.[8]
Materials:
-
Cancer cell lines (e.g., HT29)
-
This compound (20 µM)
-
Formaldehyde (1% final concentration) for cross-linking
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-GLI1 antibody
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters (e.g., FOXM1, CDT1)[8]
Procedure:
-
Treat HT29 cells with 20 µM this compound or vehicle (DMSO) for 4 hours.[8]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with cold PBS, and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Clarify the sonicated chromatin by centrifugation.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-GLI1 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
Quantify the immunoprecipitated DNA by qPCR using primers specific for the promoter regions of GLI1 target genes. Data is typically presented as fold enrichment over the IgG control.[8]
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of GLI in response to Hedgehog pathway activation and its inhibition by this compound.[1]
Materials:
-
HEK293 or other suitable cells
-
GLI1 expression plasmid
-
GLI-responsive luciferase reporter plasmid (e.g., 8xGLI-luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the GLI1 expression plasmid, the GLI-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.[1]
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the activity in vehicle-treated control cells.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by aberrant Hedgehog signaling. Its ability to directly inhibit the transcriptional activity of GLI1 and GLI2 provides a distinct advantage, particularly in the context of resistance to upstream inhibitors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer biology and to advance its potential clinical applications. The provided visualizations and detailed methodologies are intended to facilitate the design and execution of robust experiments to explore the full potential of targeting the GLI transcription factors with this compound.
References
- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
GANT 61: A Technical Guide to a Pioneering GLI1/2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GANT 61 is a potent and specific small-molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, key effectors of the Hedgehog (Hh) signaling pathway. Discovered through a high-throughput cell-based screen, this compound has become an invaluable research tool for elucidating the role of Hh-GLI signaling in development and disease, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, biophysical and cellular activities, and detailed experimental protocols. Despite its extensive preclinical evaluation, this compound's suboptimal pharmacokinetic properties and chemical instability have precluded its advancement into clinical trials.
Discovery and Chemical Properties
This compound, a hexahydropyrimidine derivative, was identified from a screen of small molecules for their ability to inhibit GLI1-mediated transcription.[1][2] It emerged as a specific antagonist of GLI1 and GLI2, acting downstream of the transmembrane protein Smoothened (Smo).[3][4]
| Property | Value | Reference |
| Chemical Name | 2,2'-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |
| Molecular Formula | C₂₇H₃₅N₅ | [4] |
| Molecular Weight | 429.61 g/mol | |
| CAS Number | 500579-04-4 | [4] |
| Appearance | White to light yellow solid | [5] |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the GLI1 protein, thereby preventing its interaction with DNA and subsequent transcriptional activation of Hh target genes.[2][6] This action is independent of upstream components of the Hh pathway, such as Patched (PTCH) and Smoothened (SMO).[3]
Computational docking and surface plasmon resonance studies have revealed that this compound binds to a region on the GLI1 protein located between the second and third zinc finger domains.[2] This binding is thought to induce a conformational change in GLI1 that hinders its ability to bind to the consensus GACCACCCA DNA sequence in the promoters of its target genes.[2]
Figure 1: Hedgehog Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HEK293T (GLI1-transfected) | Embryonic Kidney | ~5 | Luciferase Reporter | [3] |
| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | Cell Viability (CCK-8) | [7] |
| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | Cell Viability (CCK-8) | [7] |
| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | Cell Viability (CCK-8) | [7] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | Cell Viability (alamarBlue) | [4] |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | Cell Viability (alamarBlue) | [4] |
| PANC1 | Pancreatic Cancer | - | - | [4] |
| 22Rv1 | Prostate Cancer | - | - | [4] |
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on GLI-mediated transcription.
Principle: Cells are co-transfected with a plasmid containing a GLI-responsive promoter driving the expression of a luciferase reporter gene and a GLI expression vector. The activity of luciferase is directly proportional to the transcriptional activity of GLI.
Protocol:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a GLI1 expression plasmid and a GLI-responsive firefly luciferase reporter plasmid, along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT/CCK-8)
These colorimetric assays are used to assess the cytotoxic and cytostatic effects of this compound on cancer cells.
Principle: Tetrazolium salts (MTT, XTT) or a similar substrate (WST-8 in CCK-8) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT, XTT, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to directly visualize the inhibition of GLI1-DNA binding by this compound.
Principle: This technique is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the GLI binding consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of GLI1-DNA binding.
Experimental and Logical Workflows
Figure 2: this compound Discovery and Development Workflow.
Development Status and Future Perspectives
This compound has been instrumental in validating GLI proteins as viable therapeutic targets in a multitude of cancers. Its efficacy has been demonstrated in numerous preclinical models, including those for prostate, pancreatic, and T-cell lymphoma.[4][7] However, the development of this compound as a clinical candidate has been hampered by its chemical instability and unfavorable pharmacokinetic properties.[8]
Despite these limitations, this compound continues to be a critical tool for basic and translational research. Furthermore, it serves as a scaffold for the development of second-generation GLI inhibitors with improved drug-like properties. The insights gained from studies involving this compound have paved the way for the exploration of other direct and indirect inhibitors of the Hh-GLI signaling axis, some of which are currently in clinical development. The story of this compound underscores the importance of robust preclinical research in identifying and validating novel therapeutic targets, even if the initial lead compound does not itself reach the clinic.
References
- 1. GANT61 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
GANT 61: A Technical Guide to its Impact on Smoothened-Independent Hedgehog Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in a variety of human cancers. While many therapeutic strategies have focused on targeting the transmembrane protein Smoothened (SMO), the development of resistance and the existence of SMO-independent signaling mechanisms necessitate alternative approaches. GANT 61 has emerged as a potent small molecule inhibitor that acts downstream of SMO, directly targeting the GLI family of transcription factors. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on SMO-independent Hh signaling, and detailed experimental protocols for its study.
Introduction: The Hedgehog Signaling Pathway and the Role of GLI
The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor-like protein Smoothened (SMO). Activated SMO then transduces a signal that ultimately leads to the activation of the GLI (Glioma-associated oncogene) family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. In vertebrates, GLI1 and GLI2 are the primary transcriptional activators of the pathway, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2][3]
However, Hh pathway activation can also occur independently of SMO, for instance, through mutations in downstream components like Suppressor of Fused (SUFU) or through crosstalk with other oncogenic pathways such as KRAS.[1][2][3] In these contexts, inhibitors targeting SMO, like cyclopamine, are ineffective.[1] This underscores the critical need for inhibitors that target the downstream effectors of the pathway, the GLI proteins.
This compound: A Direct Inhibitor of GLI Transcription Factors
This compound is a hexahydropyrimidine derivative that functions as an antagonist of both GLI1 and GLI2.[4] It effectively inhibits GLI-mediated transcription, making it a valuable tool for studying and potentially treating cancers driven by SMO-independent Hh signaling.[1][5]
Mechanism of Action
This compound acts at the level of the nucleus to inhibit GLI function.[1] Studies have shown that this compound binds directly to the GLI1 protein, specifically between the second and third zinc fingers, at sites E119 and E167.[2][3] This binding is independent of the GLI DNA-binding region but effectively prevents the interaction of GLI1 with its target DNA sequences.[2][3][6] This mechanism has been shown to be specific to GLI proteins, as this compound does not bind to other zinc-finger transcription factors like KLF4 or TFIIβ.[2][3] Interestingly, treatment with this compound has been observed to cause an accumulation of GLI1 in the nucleus.[1]
Smoothened-Independent Inhibition
A key feature of this compound is its ability to inhibit the Hh pathway downstream of SMO and SUFU.[1] This has been demonstrated in cell lines with genetic alterations that lead to constitutive pathway activation independent of SMO. For example, in Sufu knockout mouse embryonic fibroblasts (MEFs), where Hh signaling is constitutively active, this compound significantly reduces the expression of Hh target genes like Gli1 and Hip1, while cyclopamine has no effect.[1] Similarly, in Ptch1 knockout MEFs, this compound effectively inhibits Hh signaling.[1] This makes this compound a critical tool for investigating and targeting cancers with SMO-independent Hh pathway activation.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound across various experimental systems.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (GLI-luciferase reporter) | GLI1-expressing HEK293T cells | ~ 5 µM | [5] |
| IC50 (Cell Viability) | HSC3 Oral Squamous Carcinoma | 36 µM | [7] |
| IC50 (Cell Viability) | SCC4 Oral Squamous Carcinoma | 110.6 µM | [7] |
| Cell Line | Treatment | Effect on Gene/Protein Expression | Reference |
| Sufu-/- MEFs | 10 µM this compound (3 days) | Significant reduction in Gli1 and Hip1 mRNA | [1] |
| Ptch1-/- MEFs | 10 µM this compound (2-3 days) | Reduction in Gli1 mRNA | [1] |
| 22Rv1 Prostate Cancer | 5 µM this compound (48h) | Reduction in GLI1 and PTCH expression | [1] |
| PANC1 Pancreatic Cancer | 5 µM this compound (48h) | Reduction in GLI1 and PTCH expression | [1] |
| Pancreatic CSCs | 10 µM this compound (36h) | Inhibition of Gli1, Gli2, Patched-1, and Patched-2 expression | [8] |
| H1703 & A549 Lung Cancer | Dose-dependent | Decrease in Gli1 and Gli2 protein expression | [9] |
| Medulloblastoma Cells | Dose-dependent | Inhibition of GLI1, GLI2, and Bcl-2 expression | [10] |
| Cell Line | Treatment | Effect on Cell Proliferation/Viability | Reference |
| 22Rv1 Prostate Cancer | 5 µM this compound (48h) | ~40-50% inhibition of BrdU incorporation | [1] |
| PANC1 Pancreatic Cancer | 5 µM this compound (48h) | ~40-50% inhibition of BrdU incorporation | [1] |
| Pancreatic CSCs | Dose-dependent | Inhibition of cell viability in 2D and 3D cultures | [8] |
| C3H10T1/2 | 20 µM this compound | 93.5% reduction in cell number | [11] |
| Gli reporter NIH3T3 | 25 µM this compound | 49.4% reduction in cell count | [11][12] |
| Gli reporter NIH3T3 | 50 µM this compound | 86.5% reduction in cell count | [11][12] |
| In Vivo Model | Treatment | Effect | Reference |
| 22Rv1 Prostate Cancer Xenograft | 50 mg/kg this compound (daily s.c.) | Blocked tumor cell growth | [1] |
| Pancreatic CSC Xenograft (NOD/SCID IL2Rγ null mice) | 40 mg/kg this compound (i.p. 3x/week for 6 weeks) | Inhibited tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines can be used, including those with known SMO-independent Hh pathway activation (e.g., PANC1, 22Rv1, Sufu-/- MEFs).[1] Human pancreatic cancer stem cells (CSCs) can be isolated from primary tumors and cultured in specialized medium.[8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[7][8]
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[13] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.2%) to avoid solvent-related toxicity.[7]
-
Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[13]
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the effect of this compound on the mRNA expression of Hh target genes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for target genes (e.g., GLI1, GLI2, PTCH1, HIP1) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to untreated controls.[1]
Western Blotting
Western blotting is used to analyze the effect of this compound on protein expression levels.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., GLI1, GLI2, PTCH1, β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI.
-
Cell Transfection: Cells (e.g., HEK293, NIH3T3) are co-transfected with a GLI-responsive firefly luciferase reporter plasmid (containing GLI binding sites upstream of the luciferase gene) and a control Renilla luciferase plasmid (for normalization).[1][12] In some experiments, GLI1 or GLI2 expression plasmids are also co-transfected.[1]
-
Treatment: After transfection, cells are treated with this compound or a vehicle control.
-
Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in reporter activity compared to the control.[1]
Cell Viability and Proliferation Assays
-
MTT/alamarBlue Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are treated with this compound, and then the reagent (MTT or alamarBlue) is added. The absorbance is measured to determine the percentage of viable cells relative to the control.[7][12]
-
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are treated with this compound and then pulsed with BrdU. The incorporation of BrdU into the DNA is detected using an anti-BrdU antibody in an ELISA-based format.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice, NOD/SCID/IL2R gamma null mice) are commonly used.[1][8]
-
Tumor Cell Implantation: Human cancer cells (e.g., 22Rv1, pancreatic CSCs) are injected subcutaneously or orthotopically into the mice.[1][8]
-
This compound Administration: Once tumors are established, mice are treated with this compound (e.g., 40-50 mg/kg body weight) via intraperitoneal or subcutaneous injection.[1][8]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Analysis: At the end of the study, tumors can be excised for further analysis, such as qRT-PCR or western blotting, to assess the in vivo effects of this compound on Hh pathway components.[8]
Visualizing this compound's Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: this compound inhibits the Hedgehog pathway by preventing active GLI from binding to DNA.
Caption: this compound is effective against SMO-independent Hh pathway activation.
Caption: Workflow for evaluating this compound's impact on cancer cells.
Conclusion
This compound is a powerful and specific inhibitor of the GLI transcription factors, acting downstream of SMO to block Hedgehog signaling. Its efficacy in SMO-independent models of Hh pathway activation makes it an invaluable research tool and a promising candidate for therapeutic development, particularly for cancers that are resistant to SMO inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound in Smoothened-independent signaling and its potential as a cancer therapeutic.
References
- 1. pnas.org [pnas.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT61 as Inhibitor of Gli Inhibits Growth of Lung Cancer Cells [zlfzyj.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
GANT 61: A Technical Guide to its Downstream Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a small molecule inhibitor of the Glioma-Associated Oncogene (GLI) family of transcription factors, specifically targeting GLI1 and GLI2.[1][2] As key effectors of the Hedgehog (Hh) signaling pathway, GLI proteins play a critical role in embryonic development and tumorigenesis. Aberrant activation of the Hh pathway is implicated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound acts downstream of the canonical Hh pathway components, Smoothened (SMO) and Suppressor of Fused (SUFU), by preventing the binding of GLI1 and GLI2 to their target DNA sequences, thereby inhibiting the transcription of downstream genes.[1][3][4][5] This technical guide provides an in-depth exploration of the downstream targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Quantitative Effects of this compound on Downstream Targets
The inhibitory action of this compound on GLI1 and GLI2 leads to a cascade of changes in the expression of numerous downstream target genes involved in cell proliferation, apoptosis, and cell cycle regulation. The following tables summarize the quantitative effects of this compound on key target genes and cellular processes across various cancer cell lines.
| Cell Line | Target Gene/Protein | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |
| Metastatic Oral Squamous Cell Carcinoma (HSC3) | GLI1 mRNA | 36 µM | 12 hours | Significant reduction | [6][7] |
| Pancreatic Cancer Stem Cells | GLI1, GLI2, PTCH1, PTCH2, SMO mRNA | 10 µM | Not specified | Inhibition | [8] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | GLI1 protein | Not specified | Not specified | Reduction | [9] |
| Chondrosarcoma | PTCH1, GLI1 mRNA | Not specified | Not specified | Significant decrease | [10] |
| Human Colon Carcinoma (HT29) | CDT1 mRNA | 20 µM | 16 hours | ~50% reduction | [11] |
| Human Colon Carcinoma (HT29) | CDT1 protein | 20 µM | 8 hours | Low-level expression | [11] |
| Pancreatic Cancer Stem Cells | Bcl-2, Cyclin D2, Zeb1 protein | Not specified | Not specified | Inhibition | [8] |
| Pancreatic Cancer Stem Cells | DR4, DR5 protein | Not specified | Not specified | Induction | [8] |
| Ewing's Sarcoma (SK-N-LO) | GLI2, survivin, cyclin A, claspin protein | Not specified | Not specified | Significant decrease | [3] |
| Ewing's Sarcoma (SK-N-LO) | p21 protein | Not specified | Not specified | Significant increase | [3] |
| Cell Line | Cellular Process | This compound Concentration | Treatment Duration | Effect | Reference |
| Multiple Myeloma (RPMI-8226, U266) | Apoptosis | 2.5, 5, 10 µmol/L | 24 hours | Increased apoptosis rate | [12] |
| Multiple Myeloma (RPMI-8226, U266) | Cell Cycle | 2.5, 5, 10 µmol/L | 24 hours | Increased G1/G0 phase, decreased S phase | [12] |
| Ewing's Sarcoma (SK-N-LO) | Cell Cycle | Not specified | Not specified | Significant decrease in S phase | [3] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Proliferation | Not specified | Not specified | Suppression | [9] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Apoptosis | Not specified | Not specified | Promotion | [9] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Invasion | Not specified | Not specified | Inhibition | [9] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of GLI transcription factors reverberates through multiple signaling networks that are crucial for cancer cell survival and proliferation.
The Hedgehog Signaling Pathway and this compound's Point of Intervention
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), leading to the activation and nuclear translocation of GLI transcription factors, which then drive the expression of target genes. This compound directly interferes with this final step by preventing GLI1 and GLI2 from binding to DNA.[1][4][5]
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Crosstalk with Other Oncogenic Pathways
This compound's influence extends beyond the canonical Hedgehog pathway, affecting other critical signaling cascades. This crosstalk underscores the complexity of its anti-cancer effects.
-
Notch Pathway: In multiple myeloma, this compound has been shown to inhibit the Notch signaling pathway by downregulating the expression of Notch1, Jagged1, Jagged2, and Hes1.[12][13]
-
Wnt/β-catenin Pathway: In colorectal cancer, this compound can block the Wnt/β-catenin signaling pathway.[14]
-
AKT/mTOR and JAK/STAT3 Pathways: In anaplastic thyroid carcinoma, this compound inactivates the AKT/mTOR and JAK/STAT3 pathways.[9] In T-cell lymphoma, this compound exhibits antitumor efficacy through the downregulation of p-STAT3 and SOCS3.[15]
-
AMPK and cAMP Pathways: this compound has been found to enhance chemosensitivity to cisplatin in ovarian cancer by regulating the Hedgehog, AMPK, and cAMP pathways.[16]
Caption: Crosstalk of this compound with other major signaling pathways.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of the key experimental protocols used to investigate the downstream targets of this compound.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor. In the context of this compound, it is used to determine the direct DNA targets of GLI1 and GLI2 and to assess how this compound treatment affects this binding.
Experimental Workflow:
-
Cell Treatment: Treat cancer cells with either this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-GLI1 or anti-GLI2). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of significant enrichment, which represent the binding sites of the transcription factor. Compare the binding profiles between this compound-treated and control samples to identify changes in GLI binding.
Caption: A typical experimental workflow for ChIP-seq analysis of this compound effects.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed upon this compound treatment. This provides a comprehensive view of the downstream transcriptional consequences of GLI inhibition.
Experimental Workflow:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare a sequencing library from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to a reference transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated in response to this compound.
Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. It is essential for validating the findings from transcriptomic studies and for directly assessing the impact of this compound on the protein levels of its downstream targets.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution containing a protein like bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels, often normalizing to a loading control protein like β-actin or GAPDH.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Hedgehog signaling. Its ability to directly inhibit the GLI transcription factors, the terminal effectors of the pathway, allows it to bypass resistance mechanisms that can arise from mutations in upstream components like SMO. The downstream effects of this compound are extensive, leading to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest through the modulation of a wide array of target genes and signaling pathways. The experimental methodologies detailed in this guide provide a framework for researchers to further explore the intricate mechanisms of this compound and to identify novel downstream targets, ultimately paving the way for its clinical application in cancer therapy.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GANT-61 induces cell cycle resting and autophagy by down-regulating RNAP III signal pathway and tRNA-Gly-CCC synthesis to combate chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. tandfonline.com [tandfonline.com]
GANT 61: A Potent Inhibitor of GLI-Mediated Tumor Cell Growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GANT 61 is a small molecule inhibitor that has garnered significant attention in cancer research due to its ability to selectively target the Glioma-associated oncogene (GLI) family of transcription factors, the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention. This compound circumvents resistance mechanisms associated with upstream inhibitors of the Hh pathway, such as those targeting Smoothened (SMO), by acting directly on GLI1 and GLI2.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in inhibiting tumor cell growth through the induction of apoptosis and cell cycle arrest, and detailed experimental protocols for its evaluation.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation, often leading to the constitutive activation of GLI transcription factors, is a known driver of tumorigenesis and cancer progression in a variety of malignancies.[5] this compound, a hexahydropyrimidine derivative, has emerged as a key pharmacological tool and potential therapeutic agent for its specific inhibition of GLI1- and GLI2-mediated transcription.[2][6] By preventing the binding of GLI proteins to their target DNA, this compound effectively abrogates the transcription of genes involved in cell proliferation, survival, and differentiation.[4][5] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's anti-tumor properties and the methodologies to assess its efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the GLI transcription factors. Unlike SMO inhibitors that act upstream in the Hh pathway, this compound functions downstream, making it effective even in cancers with resistance to SMO-targeted therapies.[3][4]
The primary mechanism of this compound involves:
-
Direct Binding to GLI: this compound has been shown to bind directly to the GLI1 protein.[5]
-
Inhibition of DNA Binding: This binding event prevents GLI1 and GLI2 from associating with their consensus binding sites on target gene promoters.[4][7]
-
Transcriptional Repression: By blocking GLI-DNA interaction, this compound inhibits the transcription of Hh target genes, which include key regulators of cell cycle progression (e.g., Cyclin D1), cell survival (e.g., Bcl-2), and angiogenesis.[8]
Recent studies have also suggested that this compound's mechanism may involve the induction of DNA damage and the inhibition of DNA replication licensing, further contributing to its cytotoxic effects in cancer cells.[9][10]
Inhibition of Tumor Cell Growth
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is often correlated with the level of GLI1 expression in the cancer cells.[4]
Cell Viability and Proliferation
This compound effectively reduces the viability and proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, reflecting their dependence on the Hh/GLI signaling pathway.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| GLI-transfected HEK293T | - | 5 | - | [2][6] |
| Shh-LIGHT2 (NIH 3T3) | - | ~5 | 48 | [4] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 | [11][12] |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 | [11] |
| Jurkat | T-cell Lymphoma | 13.76 | 48 | [8] |
| Karpass299 | T-cell Lymphoma | 6.81 | 48 | [8] |
| Myla3676 | T-cell Lymphoma | 10.23 | 48 | [8] |
| JU77 | Malignant Mesothelioma | 4.02 | 72 | [13] |
| NO36 | Malignant Mesothelioma | 31.8 | 72 | [13] |
| CHL-1 | Melanoma | 5.78 | - | [14] |
| Mel 224 | Melanoma | 11.06 | - | [14] |
Induction of Apoptosis
A primary mechanism by which this compound inhibits tumor growth is through the induction of apoptosis. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation.[7] this compound-induced apoptosis can be either caspase-dependent or -independent, depending on the cellular context.[7] In some instances, this compound's pro-apoptotic effects are mediated by the generation of mitochondrial reactive oxygen species (ROS).[13][15]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[7][13] This is consistent with its role in downregulating the expression of cyclins, such as Cyclin D1, which are critical for cell cycle progression and are transcriptional targets of GLI1.[8] The induction of cell cycle arrest prevents cancer cells from replicating their DNA and dividing, thereby contributing to the overall anti-proliferative effect.
Signaling Pathways Modulated by this compound
While the primary target of this compound is the Hedgehog/GLI pathway, its inhibitory effects can ripple through interconnected signaling networks, highlighting the complexity of its anti-cancer activity.
Hedgehog (Hh) Signaling Pathway
This compound acts as a potent and specific inhibitor of the canonical Hh signaling pathway at the level of the GLI transcription factors.
Crosstalk with Other Pathways
This compound has been reported to modulate other key oncogenic signaling pathways, suggesting a broader mechanism of action. These include:
-
Wnt/β-catenin Pathway: this compound can attenuate the expression of β-catenin, a key effector of the Wnt pathway.[16][17][18][19][20]
-
Notch Pathway: Inhibition of the Notch signaling pathway has been observed following this compound treatment, with decreased expression of Notch1 and its downstream target Hes1.[14][16][17][21][22]
-
AKT/mTOR Pathway: this compound can suppress the activity of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[23]
-
JAK/STAT3 Pathway: Downregulation of phosphorylated STAT3 and its target SOCS3 has been reported in response to this compound, indicating an inhibitory effect on the JAK/STAT3 pathway.[8][23]
Experimental Protocols
The following protocols provide a general framework for assessing the in vitro effects of this compound on cancer cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
General Experimental Workflow
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability using the Cell Counting Kit-8 (CCK-8), a colorimetric assay.[24][25][26][27][28]
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptotic cells by flow cytometry.[1][29][30]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the use of propidium iodide (PI) to stain cellular DNA for cell cycle analysis by flow cytometry.[31][32]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound represents a valuable tool for investigating the role of the Hedgehog/GLI signaling pathway in cancer and holds promise as a potential therapeutic agent. Its ability to directly target the terminal effectors of the Hh pathway provides a distinct advantage over upstream inhibitors. The comprehensive data on its anti-proliferative, pro-apoptotic, and cell cycle-disrupting effects, coupled with the detailed protocols provided herein, should empower researchers to further elucidate its mechanism of action and explore its clinical potential in a variety of cancer contexts. The observed crosstalk with other key oncogenic pathways warrants further investigation and may open avenues for novel combination therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 8. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crosstalk between Wnt/β-catenin and Hedgehog/Gli signaling pathways in colon cancer and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. combined-targeting-of-hedgehog-gli1-and-wnt-catenin-pathways-in-mantle-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]
- 21. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 25. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 26. lumiprobe.com [lumiprobe.com]
- 27. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. kumc.edu [kumc.edu]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. vet.cornell.edu [vet.cornell.edu]
GANT 61: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GANT 61, a potent and specific inhibitor of the Gli family of transcription factors. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action within the Hedgehog signaling pathway, and protocols for key experimental assays.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 2,2'-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine], is a hexahydropyrimidine derivative.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₅N₅ | [2][3] |
| Molecular Weight | 429.6 g/mol | [3] |
| CAS Number | 500579-04-4 | [2][3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 1 mg/ml, Ethanol: 1 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml, DMSO: 50 mM, Ethanol: 100 mM | [3][4][5] |
| Storage | Store at -20°C | [4][5] |
| SMILES | CN(C)C1=CC=CC=C1CN2CCCN(CC3=CC=CC=C3N(C)C)C2C4=CC=NC=C4 | [3] |
| InChI | InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | [3] |
Note: It is important to note that this compound is unstable under physiological conditions and can hydrolyze into a diamine derivative (GANT61-D), which is considered the bioactive form, and an inactive aldehyde derivative (GANT61-A).[6][7][8]
Pharmacological Properties and Mechanism of Action
This compound is a selective antagonist of the Gli family of transcription factors (Gli1 and Gli2), which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[2][9] It inhibits Hh signaling downstream of Smoothened (Smo) and Suppressor of Fused (Sufu).[10]
Mechanism of Action
This compound directly binds to the Gli1 protein, specifically between the second and third zinc fingers at residues E119 and E167.[11][12] This binding is independent of the DNA-binding region of Gli1 but effectively prevents the transcription factor from binding to its target DNA sequences.[11][13] This leads to the inhibition of Gli-mediated transcription of target genes that are crucial for cell proliferation, survival, and differentiation.[9][14]
The inhibitory concentration (IC₅₀) of this compound for Gli1-mediated transcription is approximately 5 μM in GLI1-expressing HEK293T cells.[4][9] this compound has demonstrated selectivity for the Hedgehog pathway over other signaling pathways such as NF-κB, glucocorticoid receptor, and MAPK.[3]
In Vitro and In Vivo Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines with elevated Gli1 levels, including pancreatic, prostate, colon, and T-cell lymphoma cells.[2][3][15] It can induce apoptosis and cause G1/G0 cell cycle arrest in a dose- and time-dependent manner.[14] In animal models, this compound has demonstrated antitumor efficacy, inhibiting tumor growth in xenograft models of prostate cancer and neuroblastoma.[16][17]
| Parameter | Value/Observation | Cell/Animal Model | Reference |
| IC₅₀ (Gli1-mediated transcription) | ~ 5 μM | HEK293T cells expressing Gli1 | [4][9] |
| IC₅₀ (Cell Viability, 48h) | 13.761 ± 0.81μM | Jurkat (T-cell lymphoma) | [15] |
| 6.81 ± 0.91μM | Karpass299 (T-cell lymphoma) | [15] | |
| 10.23 ± 0.94 μM | Myla3676 (T-cell lymphoma) | [15] | |
| In Vivo Efficacy | Significantly inhibited tumor growth | Nude mice with 22Rv1 prostate cancer xenografts (50 mg/kg, s.c.) | [17] |
| Reduced tumor volume to 63% of control | Nude mice with SK-N-AS neuroblastoma xenografts (50 mg/kg, oral gavage) | [16] |
The Hedgehog Signaling Pathway and this compound
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[18] Its aberrant activation is implicated in the development and progression of various cancers.[19]
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
In the absence of a Hedgehog ligand, the transmembrane receptor Patched-1 (PTCH1) inhibits Smoothened (SMO).[20] This allows for the formation of a complex containing Suppressor of Fused (SUFU) and Gli proteins, leading to the proteolytic cleavage of Gli into a repressor form. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved. Activated SMO prevents the processing of Gli proteins into their repressor forms. Full-length, active Gli proteins then translocate to the nucleus and activate the transcription of target genes. This compound acts within the nucleus by directly binding to active Gli1/2, preventing them from binding to DNA and initiating transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Gli-Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on Gli-mediated gene transcription.[21][22]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Gli-responsive luciferase reporter plasmid (e.g., 8xGli-luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Gli-mediated transcription for each concentration of this compound relative to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]
Materials:
-
Cancer cell line of interest (e.g., PANC-1, 22Rv1)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blotting for Gli1
Western blotting is used to detect the levels of Gli1 protein in cells treated with this compound.[19][24]
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Gli1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A representative experimental workflow for characterizing this compound.
References
- 1. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. agscientific.com [agscientific.com]
- 6. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
- 18. oncotarget.com [oncotarget.com]
- 19. GLI1 (L42B10) Mouse Monoclonal Antibody (#2643) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GANT 61 Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a potent and selective small molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, specifically targeting GLI1 and GLI2.[1][2] These transcription factors are the terminal effectors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly activated in various cancers.[3] By binding to GLI proteins, this compound prevents their interaction with DNA, thereby inhibiting the transcription of Hh target genes involved in cell proliferation, survival, and differentiation.[2][4] This targeted action makes this compound a valuable tool for investigating the role of the Hh pathway in cancer and other diseases, and a potential therapeutic agent. This document provides detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts downstream of the Smoothened (SMO) receptor, a key transducer of the Hh signal.[1][5] Unlike SMO inhibitors, this compound can block Hh pathway activity even when the pathway is activated by mutations downstream of SMO, making it effective in SMO inhibitor-resistant contexts.[3] Its mechanism involves direct binding to GLI1 and GLI2, preventing them from binding to their consensus DNA sequences in the promoters of target genes.[4] This leads to the downregulation of genes such as GLI1, PTCH1, Cyclin D1, and Bcl-2, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[6][7]
Data Presentation
This compound Efficacy Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes the IC50 values for this compound in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | 48 |
| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | 48 |
| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | 48 |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 |
| JU77 | Malignant Mesothelioma | 4.02 | 72 |
| NO36 | Malignant Mesothelioma | 31.8 | 72 |
| CHL-1 | Melanoma | 5.78 | Not Specified |
| Mel 224 | Melanoma | 11.06 | Not Specified |
| HEK293T (GLI1 expressing) | Embryonic Kidney | ~5 | Not Specified |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 429.61 g/mol )[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.3 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1] For short-term use, the solution can be stored at 4°C for a few days.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from a study on colorectal cancer cells.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is a general guideline based on multiple studies.[6][9][10]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-β-catenin, anti-Notch1, anti-β-actin)[8]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is based on a study investigating Hh pathway gene expression.[7]
Materials:
-
Cells of interest
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound as described for the western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with the cDNA template, primers, and master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.[11]
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 2. stemcell.com [stemcell.com]
- 3. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells [mdpi.com]
- 4. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving GANT 61 in DMSO for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: GANT 61 is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It exerts its effects by targeting the glioma-associated oncogene (GLI) transcription factors, specifically GLI1 and GLI2, preventing their binding to DNA and subsequent gene transcription.[1][2][3] The aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[4][5] These application notes provide detailed protocols for the proper dissolution and use of this compound in dimethyl sulfoxide (DMSO) for in vitro experiments.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to understand the physical and chemical properties of this compound. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 429.61 g/mol | |
| CAS Number | 500579-04-4 | [1] |
| Max Solubility in DMSO | 21.48 - 25 mg/mL (approx. 50 - 58 mM) | [6] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [6][7] |
Signaling Pathway Inhibition
This compound acts downstream in the Hedgehog signaling pathway, directly inhibiting the activity of GLI transcription factors. This mechanism is distinct from other inhibitors like cyclopamine, which target the upstream Smoothened (SMO) receptor.
Caption: Hedgehog signaling pathway and this compound inhibition point.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 20 mM stock solution. The solubility of this compound in DMSO can be limited, and assistance may be required for complete dissolution.[7][8]
Materials:
-
This compound powder (MW: 429.61 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath (sonicator)
Procedure:
-
Calculation: To prepare a 20 mM stock solution, weigh out 4.30 mg of this compound powder.
-
Calculation: 0.020 mol/L * 429.61 g/mol * 0.001 L = 0.00859 g = 8.59 mg for 1 mL. For ease of weighing, prepare 0.5 mL: 4.30 mg.
-
-
Aliquot Powder: Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add 500 µL of sterile, anhydrous DMSO to the tube. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can reduce solubility.[6]
-
Initial Mixing: Tightly cap the tube and vortex for 1-2 minutes. The solution may appear as a suspension.
-
Assisted Dissolution: To achieve complete dissolution, perform the following steps:
-
Final Check: After sonication, vortex the solution again and visually inspect for any undissolved particles. If particles remain, repeat Step 5.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the 20 mM stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations range from 1 µM to 20 µM.[5] For example, to make a 20 µM working solution from a 20 mM stock, perform a 1:1000 dilution.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound used.[5][9] The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]
-
Application: Add the final working solutions (this compound and vehicle control) to your cell cultures and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[11][12]
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in a typical in vitro cell-based assay.
Caption: Workflow for this compound preparation and use in cell culture.
Stability Considerations: this compound is reported to be poorly stable in aqueous physiological conditions, where it can hydrolyze into different components.[13][14] While the DMSO stock is relatively stable when stored properly, it is advisable to prepare fresh dilutions in culture medium immediately before each experiment to ensure consistent compound activity.
References
- 1. stemcell.com [stemcell.com]
- 2. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Working Concentration of GANT 61 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a potent and selective small molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, specifically targeting GLI1 and GLI2.[1][2][3][4] These transcription factors are the terminal effectors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various human cancers, making it a key target for therapeutic intervention. This compound acts downstream of the Smoothened (SMO) receptor, offering a strategic advantage in overcoming resistance to SMO inhibitors.[5] By binding to GLI proteins, this compound prevents their interaction with DNA, thereby inhibiting the transcription of Hh target genes involved in cell proliferation, survival, and angiogenesis.[5] These application notes provide a comprehensive overview of the optimal working concentrations of this compound in different cancer cell lines and detailed protocols for its application in in vitro cancer research.
Mechanism of Action: Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of the GLI transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins bind to the promoters of target genes, driving the expression of proteins involved in cell cycle progression and survival. This compound exerts its inhibitory effect by directly binding to the GLI1 and GLI2 proteins, preventing their binding to DNA and subsequent gene transcription.[5]
Quantitative Data Summary: this compound in Cancer Cell Lines
The optimal working concentration of this compound is highly dependent on the cancer cell line and the duration of treatment. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other effective concentrations of this compound reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Effective Concentration (µM) | Incubation Time (h) | Observed Effect |
| Pancreatic Cancer | PANC-1 | - | 5 | 48 | Reduced GLI1 and PTCH expression.[6] |
| Pancreatic CSCs | - | 1, 5, 10 | 48, 72 | Inhibition of cell viability, induction of apoptosis.[7] | |
| Prostate Cancer | 22Rv1 | - | 5 | 48 | Reduced GLI1 and PTCH expression.[6] |
| Oral Squamous Cell Carcinoma | HSC3 | 36 | 18, 36 | 24, 48, 72 | Reduced cell viability, induction of apoptosis.[8] |
| SCC4 | 110.6 | - | 72 | Cytotoxicity.[8] | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | - | 5, 10 | 48 | Reduced cell viability.[9] |
| Colon Carcinoma | HT-29, HCT-116 | - | 2.5, 5, 10, 20, 40 | 24, 48, 72 | Time- and dose-dependent decrease in cell viability.[10][11] |
| Malignant Mesothelioma | JU77 | 4.02 | - | 72 | Inhibition of cell proliferation.[12] |
| NO36 | 31.8 | - | 72 | Inhibition of cell proliferation.[12] | |
| Glioblastoma | U87MG, T98G | - | - | - | GANT61-sensitive and GLI1-dependent.[13] |
| Anaplastic Thyroid Carcinoma | 8505C, CAL-62 | - | - | 48 | GANT61 treatment enhanced apoptosis.[14] |
| Neuroblastoma | SK-N-EB(2) | 10.9 (48h), 7.96 (72h) | - | 48, 72 | Reduced cell viability.[6] |
| Hepatocellular Carcinoma | HLE, HLF | - | 10 | 72 | Significant inhibition of cell proliferation.[15] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a stock solution.[3][4] For example, to prepare a 10 mM stock solution, dissolve 4.3 mg of this compound (MW: 429.61 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C.[3][4] The reconstituted stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) for MTT assay
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 to 50 µM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[10][11]
-
For an MTT assay, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. For an XTT assay, follow the manufacturer's instructions for reagent preparation and incubation.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control for the desired time (e.g., 48 hours).[2]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blotting for Hedgehog Pathway Inhibition
This protocol is for assessing the effect of this compound on the protein expression levels of GLI1 and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-Bcl-2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the protein expression levels.
Logical Relationships and Considerations
The efficacy of this compound is influenced by several factors, including the specific cancer cell type, the concentration of the inhibitor, and the duration of exposure. The following diagram illustrates the logical relationship between these variables and the expected cellular outcomes.
Key Considerations:
-
Cell Line Specificity: The sensitivity to this compound varies significantly among different cancer cell lines, likely due to differences in their dependence on the Hedgehog pathway for survival and proliferation.
-
Dose and Time Dependence: The effects of this compound, such as inhibition of cell viability and induction of apoptosis, are generally dose- and time-dependent.[8][10][11]
-
Off-Target Effects: While this compound is a selective GLI inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations. Appropriate controls should always be included in experiments.
-
Combination Therapies: this compound has shown synergistic effects when combined with other anticancer agents, potentially allowing for lower effective doses and reduced toxicity.[15]
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
GANT 61 Treatment for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a potent and specific small-molecule inhibitor of the Glioma-associated oncogene homolog (GLI) family of transcription factors, GLI1 and GLI2.[1][2] It acts downstream of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, making it an effective tool for investigating Hh-dependent processes and a potential therapeutic agent for cancers with aberrant Hh pathway activation.[3][4] Unlike SMO inhibitors, this compound can block signaling in cancers where the pathway is activated downstream of SMO.[3] These application notes provide detailed protocols and compiled data for the use of this compound in in vivo animal studies, particularly in the context of cancer xenograft models.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. This compound exerts its inhibitory effects by binding to GLI1 and preventing it from binding to DNA, thereby blocking the transcription of Hh target genes that promote cell proliferation, survival, and angiogenesis.[4][5]
Caption: Hedgehog signaling pathway and this compound's point of inhibition.
Quantitative Data from In Vivo Animal Studies
The following tables summarize key quantitative data from various in vivo studies utilizing this compound. This information can serve as a guide for experimental design.
Table 1: this compound Administration in Murine Xenograft Models
| Cancer Type | Animal Model | Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Reference |
| Prostate Cancer | Nude mice | 22Rv1 | 50 mg/kg | Subcutaneous (s.c.) | Daily, then every other day for 18 days | [3] |
| Pancreatic Cancer | NOD/SCID/IL2Rγ null mice | Pancreatic CSCs | 40 mg/kg | Intraperitoneal (i.p.) | Three days per week | [6] |
| Breast Cancer | BALB/c mice | TUBO | Not specified | Not specified | Not specified | |
| T-cell Lymphoma | Xenograft mouse models | Jurkat, Karpass299, Myla3676 | Not specified | Not specified | Not specified | [5] |
Table 2: Reported Efficacy of this compound in In Vivo Models
| Cancer Type | Outcome Measure | Result | Reference |
| Prostate Cancer | Tumor Growth | Induced growth regression until no tumor was palpable. | [3] |
| Pancreatic Cancer | Tumor Growth | Significantly inhibited cancer stem cell tumor growth. | [6] |
| Pancreatic Cancer | Molecular Markers (Tumor) | Upregulation of DR4 and DR5; suppression of Gli1, Gli2, Bcl-2, CCND2, and Zeb1. | [6] |
| Breast Cancer | Tumor Growth | Suppressed tumor growth. | |
| T-cell Lymphoma | Cell Viability | Inhibited viability of T-cell lymphoma cells. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10-50 mg/mL.
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Formulation (Example for Intraperitoneal Injection):
-
For a final concentration of 5 mg/mL and a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex thoroughly.
-
Add sterile saline in small aliquots, vortexing between each addition to ensure the solution remains homogenous.
-
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios or sonicate briefly.
-
Prepare the working solution fresh on the day of injection.
-
Note: The optimal vehicle formulation may vary depending on the administration route and the specific experimental requirements. It is advisable to perform a small-scale solubility test before preparing a large batch.
Protocol 2: Xenograft Tumor Model and this compound Treatment
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, but recommended for some cell lines)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound working solution
-
Vehicle control solution
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
For subcutaneous xenografts, mix the cell suspension with an equal volume of Matrigel (optional).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n ≥ 5 per group).
-
Administer this compound or vehicle control according to the predetermined dosage and schedule (see Table 1).
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 18-28 days).
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, qRT-PCR).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: In vivo experimental workflow for this compound treatment.
Toxicity and Safety Considerations
In a study using 22Rv1 prostate cancer xenografts, daily subcutaneous injections of this compound at 50 mg/kg did not show signs of toxicity, unlike the SMO inhibitor cyclopamine which caused severe ulcerations at the injection site.[3] However, it is crucial to monitor animals for any adverse effects, including weight loss, changes in behavior, or signs of distress. The local ethics authorities must approve all animal experiments.
Conclusion
This compound is a valuable tool for studying the in vivo role of the Hedgehog signaling pathway in cancer. The provided protocols and data serve as a comprehensive resource for researchers designing and conducting animal studies with this GLI1/2 inhibitor. Careful planning of the experimental design, including appropriate controls and diligent monitoring, is essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GANT 61 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of GANT 61, a GLI1/2 transcription factor inhibitor, in combination with other chemotherapy drugs. The following sections detail the synergistic effects observed in various cancer models, provide detailed protocols for key experiments, and illustrate the underlying signaling pathways.
Introduction
This compound is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the downstream transcription factors GLI1 and GLI2.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of numerous cancers. By inhibiting GLI1/2, this compound can suppress tumor growth, induce apoptosis, and inhibit cancer stem cell self-renewal.[1] Preclinical studies have demonstrated that combining this compound with conventional chemotherapy agents can lead to synergistic or additive anti-cancer effects, potentially overcoming drug resistance and improving therapeutic outcomes. This document outlines key findings and methodologies for researchers investigating this compound in combination therapies.
Data Presentation: Synergistic Effects of this compound in Combination Therapies
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in combination with other chemotherapeutic agents across different cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in Ovarian Cancer Cells [2]
| Cell Line | Drug Combination | IC50 / GI50 (µM) | Combination Index (CDI) | Effect |
| Caov-3 | This compound | 32 (for combination) | 0.901 | Synergistic |
| Cisplatin | 16 (for combination) | |||
| SKOV-3 | This compound | 32 (for combination) | 0.774 | Synergistic |
| Cisplatin | 16 (for combination) |
Table 2: In Vitro Efficacy of this compound in Combination with BI-847325 in Lung Cancer Cells [3][4][5]
| Cell Line | Drug | GI50 (µM) | Combination Effect |
| A549 | This compound | 5 | Synergistic (CI calculated, value not specified in abstract) |
| BI-847325 | 30 |
Table 3: In Vitro Efficacy of this compound in Combination with Dactolisib in Prostate Cancer Cells [6][7]
| Cell Line | Drug | GI50 (µM) | Combination Effect on GLI1 Gene Expression |
| PC3 | This compound | 5 | Suppressed by 78.9% in combination |
| Dactolisib | 1 |
Table 4: Effects of this compound Combinations on Key Signaling Proteins [2][3][6]
| Cancer Type | Cell Line | Drug Combination | Protein/Gene | Effect of Combination |
| Lung Cancer | A549 | This compound + BI-847325 | Cyclin D1 | Reduced by 76% |
| VEGF | Reduced by 77.5% | |||
| p-ERK 1/2 | Significantly reduced | |||
| Gli1 | Down-regulated | |||
| Ovarian Cancer | Caov-3, SKOV-3 | This compound + Cisplatin | GLI1, Ptch1 | Further suppressed compared to single agents |
| p-AMPK | Further activated compared to single agents | |||
| Prostate Cancer | PC3 | This compound + Dactolisib | p-AKT | Reduced by 88.6% |
| Cyclin D1 | Reduced by 80% | |||
| VEGF1 | Reduced by 75% | |||
| Active Caspase-3 | Significantly increased |
Signaling Pathways and Mechanisms of Action
This compound primarily functions by inhibiting the GLI transcription factors at the terminus of the Hedgehog signaling pathway. The synergistic effects observed when this compound is combined with other chemotherapeutics often arise from the simultaneous targeting of multiple, interconnected signaling pathways crucial for cancer cell survival, proliferation, and resistance.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound.
When combined with other drugs, this compound's inhibition of the Hedgehog pathway can be complemented by the targeting of other critical pathways, as illustrated below.
Caption: Interacting signaling pathways targeted by this compound and partner drugs.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound combination therapies. These protocols are based on methodologies reported in the literature and should be adapted as needed for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another chemotherapeutic agent.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549, PC3, Caov-3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapy drug of interest (e.g., Cisplatin, BI-847325)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Remove the medium from the wells and add 100 µL of medium containing the drugs, both individually and in combination, at various concentrations. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50/GI50 values and combination indices (CI) using appropriate software (e.g., CompuSyn). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and a combination drug using flow cytometry.[9][10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound, the combination drug, or vehicle control for the desired time (e.g., 24-48 hours). Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound combination therapy.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-p-ERK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of this compound with other chemotherapeutic agents represents a promising strategy for the treatment of various cancers. The synergistic effects observed in preclinical studies are often attributed to the dual targeting of the Hedgehog pathway and other critical cancer-related signaling networks. The protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound combination therapies. Careful experimental design and data analysis are crucial for advancing these promising findings toward clinical applications.
References
- 1. stemcell.com [stemcell.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GANT61/BI-847325 combination: a new hope in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GANT61/BI-847325 combination: a new hope in lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Unraveling the therapeutic potential of GANT61/Dactolisib combination as a novel prostate cancer modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes: GANT 61 for the Investigation of Epithelial-Mesenchymal Transition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is critical in embryonic development, wound healing, and tissue fibrosis. However, its aberrant activation is a hallmark of cancer progression, contributing significantly to tumor invasion, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway is a key regulator of cell differentiation and proliferation, and its dysregulation is implicated in various cancers. The glioma-associated oncogene (GLI) family of transcription factors are the final effectors of the Hh pathway. GANT 61 is a potent and selective small molecule inhibitor of GLI1 and GLI2 transcription factors, acting downstream of the Smoothened (SMO) receptor.[1][2][3] This makes this compound an invaluable tool for studying the role of GLI-mediated transcription in EMT, independent of SMO mutations that can confer resistance to other Hh pathway inhibitors.
Mechanism of Action
This compound is a hexahydropyrimidine derivative that effectively inhibits the Hh signaling pathway by preventing the binding of GLI1 and GLI2 transcription factors to their target DNA sequences.[2] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of the Smoothened (SMO) protein. Activated SMO then prevents the proteolytic cleavage of GLI proteins, allowing their full-length forms to translocate to the nucleus and activate target gene transcription.
This compound bypasses the upstream components and directly targets the GLI proteins in the nucleus.[4] By inhibiting GLI1/2, this compound downregulates the expression of genes that drive EMT, such as Snail, Slug, and Twist.[5][6] This leads to a reversal of the EMT phenotype, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and N-cadherin.[6][7][8]
Caption: this compound inhibits GLI1/2, blocking the transcription of EMT-related genes.
Applications in EMT Research
This compound is a versatile tool for elucidating the role of the Hedgehog-GLI axis in EMT across various cancer types. Key applications include:
-
Reversing the EMT Phenotype: Studies have shown that this compound treatment can increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like Vimentin, Snail, and N-cadherin in cell lines from anaplastic thyroid carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[6][7][8]
-
Inhibiting Cell Migration and Invasion: By reversing EMT, this compound effectively reduces the migratory and invasive capabilities of cancer cells. This has been demonstrated through wound healing and transwell assays in various cancer models, including pancreatic, gastric, and lung cancer.[5][6][9][10]
-
Investigating Non-Canonical Signaling: this compound can be used to probe the involvement of non-canonical Hedgehog signaling in EMT, where GLI activation may be driven by other pathways like Ras-Raf-MEK-ERK or PI3K/AKT, independently of SMO.[1][5][8]
-
Sensitizing Cancer Cells to Therapy: EMT is linked to chemoresistance. This compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents, potentially by reversing the EMT phenotype and inhibiting cancer stem cell-like properties.[5][8]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell line and experimental duration. The following tables summarize data from published studies.
Table 1: Effective Concentrations and Cellular Effects of this compound
| Cell Line(s) | Cancer Type | Concentration(s) | Observed Effects | Reference(s) |
| HLE, HLF | Undifferentiated Hepatocellular Carcinoma | 10 µM | Inhibition of cell migration and sphere formation.[8] | [8] |
| 8505C, CAL-62 | Anaplastic Thyroid Carcinoma | Not specified, but effective | Suppressed proliferation, inhibited invasion, promoted apoptosis.[7][11] | [7][11] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 5-20 µM | Dose-dependent inhibition of cell migration and invasion.[6] | [6] |
| Pancreatic CSCs | Pancreatic Cancer | 5-10 µM | Inhibition of motility, invasion, and migration.[9] | [9] |
| MGC-803 | Gastric Cancer | Not specified, but effective | Inhibition of cell migration and invasion.[10] | [10] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 µM (IC50) | Reduced cell viability, induced apoptosis.[4] | [4] |
| 22Rv1 | Prostate Cancer | 5 µM (IC50) | Inhibition of GLI-mediated transcription.[2] | [2] |
Table 2: Effect of this compound on EMT Marker Expression
| Cell Line(s) | Cancer Type | E-cadherin | N-cadherin | Vimentin | Snail | Slug | Twist | Reference(s) |
| 8505C, CAL-62 | Anaplastic Thyroid Carcinoma | Increased | Not Reported | Decreased | Decreased | Not Reported | Not Reported | [7][11] |
| HLE | Undifferentiated Hepatocellular Carcinoma | Increased | Not Reported | Decreased | Decreased (Snail1) | Not Reported | Not Reported | [8] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | Increased | Decreased | Decreased | Decreased | Decreased | Not Reported | [6] |
| RD, RH30 | Rhabdomyosarcoma | Increased | Decreased | Not Reported | Decreased | Not Reported | Decreased | [12] |
| Pancreatic CSCs | Pancreatic Cancer | Increased | Not Reported | Decreased | Decreased | Decreased | Not Reported | [9] |
| A549 | Lung Cancer | Increased | Not Reported | Decreased | Not Reported | Not Reported | Not Reported | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on EMT.
Caption: A typical workflow for studying the effects of this compound on EMT.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture the chosen cell line in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator. Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates for migration assays) to reach 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the medium containing this compound or DMSO. Incubate for the desired time period (typically 24-72 hours).
Protocol 2: Western Blotting for EMT Markers
-
Cell Lysis: After this compound treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control.
Protocol 3: Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, with an added extracellular matrix layer for invasion studies.[14][15]
-
Insert Preparation:
-
Migration: Rehydrate 24-well transwell inserts (typically with 8 µm pores) with a serum-free medium for at least 30 minutes at 37°C.[15]
-
Invasion: Thaw Matrigel on ice. Dilute it with a cold, serum-free medium. Coat the top of the transwell membrane with 50-100 µL of the diluted Matrigel solution and incubate for 1-2 hours at 37°C to allow for gelation.[9][14]
-
-
Cell Seeding: After this compound treatment, harvest the cells using trypsin, wash, and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
Assay Setup: Add 500-700 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[9] Carefully add 100-200 µL of the cell suspension to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours, depending on the cell type's migratory capacity.
-
Cell Removal and Fixation: Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab. Fix the migrated cells on the bottom surface by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.[9]
-
Staining and Imaging: Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[9] Wash the inserts gently with water.
-
Quantification: Once dry, take images of the stained cells from several random fields under a microscope. Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage relative to the vehicle control.
References
- 1. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GANT61 suppresses cell survival, invasion and epithelial-mesenchymal transition through inactivating AKT/mTOR and JAK/STAT3 pathways in anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GANT61 suppresses cell survival, invasion and epithelial-mesenchymal transition through inactivating AKT/mTOR and JAK/STAT3 pathways in anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GANT 61: Inducing Apoptosis in Cancer Research
Application Notes and Protocols for Researchers
GANT 61, a potent and specific inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, has emerged as a valuable tool in cancer research for inducing apoptosis. By targeting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous malignancies, this compound offers a mechanism-based approach to trigger programmed cell death in cancer cells. These application notes provide an overview of this compound's role in apoptosis, detailed protocols for common apoptosis assays, and quantitative data from various studies.
Mechanism of Action
This compound functions by preventing the binding of GLI1 and GLI2 to their target DNA sequences, thereby inhibiting the transcription of genes involved in cell proliferation, survival, and differentiation.[1][2] The Hedgehog signaling pathway, when activated, leads to the stabilization and nuclear translocation of GLI proteins, which then drive the expression of target genes. This compound effectively blocks this terminal step of the pathway.
Figure 1. Mechanism of this compound Action. this compound inhibits the Hedgehog signaling pathway by preventing the binding of active GLI transcription factors to DNA, thereby blocking the expression of target genes involved in cell proliferation and survival.
Applications in Apoptosis Assays
This compound has been successfully employed to induce apoptosis across a wide range of cancer cell lines. The efficacy of this compound can be quantified using several standard apoptosis assays.
Summary of this compound Efficacy in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Apoptosis Assay | Key Findings | Reference |
| SK-N-LO | Ewing's Sarcoma | 30 µM | 0-48 h | Annexin V/PI, Hoechst 33342 | Significant increase in late apoptotic cells; caspase-independent apoptosis. | [1][2] |
| RPMI-8226, U266 | Multiple Myeloma | 2.5, 5, 10 µmol/L | 24 h | Annexin V/PI | Dose-dependent increase in apoptosis rate. | [3][4] |
| Glioblastoma Cells | Glioblastoma | Not specified | Not specified | Cleaved Caspase 3 & 9 | Increased expression of cleaved caspases 3 and 9. | [5] |
| 8505C, CAL-62 | Anaplastic Thyroid Carcinoma | 10 µM | 48 h | TUNEL, Annexin V/PI | Enhanced apoptosis. | [6] |
| HSC3 | Oral Squamous Cell Carcinoma | 18, 36 µM | 24, 48, 72 h | Annexin V-FITC | Significant increase in apoptosis. | [7] |
| Pancreatic CSCs | Pancreatic Cancer | 1, 5, 10 µM | 48, 72 h | PI Staining (FACS) | Dose- and time-dependent induction of apoptosis. | [8][9] |
| HT-29, HCT-116 | Colorectal Cancer | 20 µM | 48 h | Annexin V/PI | Increased apoptosis. | [10] |
| LO68 | Mesothelioma | 20 µM | 48 h | Annexin V/7AAD | Induction of apoptosis. | [11] |
| Jurkat, Karpass299, Myla3676 | T-cell Lymphoma | 5, 10, 15 µM | 24 h | Annexin V/7-AAD | Dose-dependent increase in apoptotic cells. | [12] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Figure 2. Annexin V/PI Staining Workflow. A schematic representation of the key steps involved in the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Treated and untreated cells
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Harvest Cells: For suspension cells, gently pellet by centrifugation. For adherent cells, detach using trypsin and neutralize, then pellet.
-
Wash: Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14][16]
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
Figure 3. TUNEL Assay Workflow. This diagram outlines the major steps for detecting DNA fragmentation in apoptotic cells using the TUNEL assay.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Wash buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Protocol:
-
Cell Preparation: Seed and treat cells with this compound on coverslips or in a microplate.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[17][18]
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
Labeling: Wash with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and incubate the cells with the mixture for 60 minutes at 37°C in a humidified chamber.[18][19]
-
Detection: If using a biotin-dUTP, incubate with a streptavidin-fluorophore conjugate. If using a directly labeled dUTP, proceed to the next step.
-
Counterstaining and Imaging: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[20]
Caspase Activity and PARP Cleavage Analysis
This compound-induced apoptosis can be further characterized by examining the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). While some studies show this compound induces caspase-independent apoptosis with PARP cleavage[1][2], others demonstrate activation of caspases-3 and -9.[5][8] These can be assessed by:
-
Western Blotting: To detect cleaved (active) forms of caspases (e.g., cleaved caspase-3, -7, -9) and cleaved PARP.
-
Colorimetric/Fluorometric Caspase Activity Assays: These plate-based assays quantify the activity of specific caspases using labeled substrates.
Conclusion
This compound is a well-established inhibitor of the Hedgehog signaling pathway that effectively induces apoptosis in a variety of cancer cell models. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to utilize this compound in their apoptosis studies. Careful selection of apoptosis assays and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 3. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. GANT-61 Induces Autophagy and Apoptosis in Glioblastoma Cells despite their heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. m.youtube.com [m.youtube.com]
GANT 61 Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GANT 61 is a small molecule inhibitor of the Gli family of transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[2][3] this compound acts downstream of the Smoothened (SMO) receptor, inhibiting both GLI1- and GLI2-mediated transcription, making it a valuable tool for investigating the role of Hh/Gli signaling in tumor growth and a potential therapeutic agent.[1][4] This document provides detailed application notes and protocols for the administration of this compound in xenograft mouse models, based on findings from multiple preclinical studies.
Mechanism of Action
This compound specifically targets the Gli transcription factors, preventing their binding to DNA and subsequent activation of target gene expression.[1][5] This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in various cancer models.[4][6] The inhibitory concentration (IC50) of this compound for Gli1-mediated transcription is approximately 5 μM in cellular assays.[5]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from key studies on the in vivo efficacy of this compound in different xenograft mouse models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | 22Rv1 | Nude mice | 50 mg/kg, subcutaneous (s.c.) daily | 18 days | Induced tumor regression until no tumor mass was visible.[4] | [4] |
| Rhabdomyosarcoma | RD | Nude mice | 50 mg/kg, intraperitoneal (i.p.) three times a week | 4 weeks | Approximately 53% inhibition.[7] | [7] |
| Rhabdomyosarcoma | RH30 | Nude mice | 50 mg/kg, intraperitoneal (i.p.) three times a week | 4 weeks | Approximately 47% inhibition.[7] | [7] |
| Pancreatic Cancer | Pancreatic Cancer Stem Cells | NOD/SCID/IL2R gamma null mice | Not specified | Not specified | Significantly inhibited CSC tumor growth.[8][9] | [8][9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (CAS No. 500579-04-4)[1]
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)[10]
-
Polyethylene glycol 300 (PEG300)[10]
-
Tween-80[10]
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)[7][10]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)[11]
-
Sterile syringes and needles
Protocol for a Clear Solution Formulation:
This protocol is adapted from a formulation providing a clear solution, which is often preferred for parenteral administration to minimize irritation and ensure consistent dosing.[10]
-
Stock Solution Preparation: Due to its limited solubility in aqueous solutions, a stock solution of this compound in an organic solvent is typically prepared first. This compound is soluble in DMSO at ≥ 21.48 mg/mL and in ethanol at ≥ 42.96 mg/mL.
-
To prepare a 10 mg/mL stock solution in DMSO, dissolve 10 mg of this compound powder in 1 mL of DMSO.
-
Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution if necessary.[11]
-
-
Working Solution Preparation (Example for a 5 mg/mL final concentration): [10]
-
In a sterile microcentrifuge tube, combine the following in the specified order, ensuring the solution is clear after each addition:
-
10% Ethanol
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare 1 mL of this vehicle, you would mix 100 µL of ethanol, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Add the appropriate volume of your this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to make a 5 mg/mL working solution, you would need to adjust the volumes of the vehicle components to account for the volume of the stock solution being added.
-
Important: Prepare the formulation fresh on the day of use.[10]
-
Protocol for a Suspension Formulation:
For some administration routes, a suspension may be acceptable.
-
Prepare a vehicle solution of 5% carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Add the required amount of this compound powder to the CMC-Na solution to achieve the desired concentration (e.g., 5 mg/mL).[5]
-
Vortex thoroughly to create a homogenous suspension.
Xenograft Mouse Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles (26-27 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Resuspend the cells in sterile PBS or serum-free medium. A cell count and viability assessment (e.g., trypan blue exclusion) should be performed.
-
For subcutaneous xenografts, inject the desired number of cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) into the flank of the mouse.[12] Mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.
-
Monitor the mice regularly for tumor development. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
Administration of this compound to Xenograft Mouse Models
Materials:
-
Prepared this compound solution/suspension
-
Control vehicle solution
-
Sterile syringes and needles appropriate for the administration route
-
Animal scale
-
Calipers
Protocol:
-
Weigh each mouse to determine the precise volume of this compound or vehicle to be administered based on the desired dosage (e.g., 50 mg/kg).
-
Administer this compound via the chosen route:
-
Subcutaneous (s.c.) injection: Pinch the skin on the back of the neck or flank to form a tent and insert the needle at the base. Inject the solution, then withdraw the needle. Injections should be made at a site distant from the tumor.[4]
-
Intraperitoneal (i.p.) injection: Gently restrain the mouse, tilting it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Administer the control vehicle to the control group using the same volume and route.
-
Follow the predetermined treatment schedule (e.g., daily, three times a week).[4][7]
-
Monitor the mice regularly for tumor size, body weight, and any signs of toxicity (e.g., weight loss, ulcerations, changes in behavior).[13] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice according to approved institutional protocols and collect tumors and other tissues for further analysis (e.g., histology, western blotting, qPCR).
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. oncotarget.com [oncotarget.com]
- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols: Assessing GANT 61 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
GANT 61 is a potent and specific inhibitor of the Gli family of transcription factors (Gli1 and Gli2), which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] By preventing the binding of Gli proteins to DNA, this compound effectively blocks the transcription of Hh target genes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of cancer stem cell self-renewal.[1][3] These application notes provide a comprehensive overview of in vitro methods to assess the efficacy of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro effects of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time |
| GLI-transfected cells | - | Luciferase Reporter | ~ 5 µM | - |
| Shh-LIGHT2 (NIH 3T3) | - | Luciferase Reporter | ~ 5 µM | - |
| HSC3 | Oral Squamous Cell Carcinoma | alamarBlue | 36 µM | 72 h |
| SCC4 | Oral Squamous Cell Carcinoma | alamarBlue | 110.6 µM | 72 h |
| Jurkat | T-cell Lymphoma | CCK-8 | 13.76 µM | 48 h |
| Karpass299 | T-cell Lymphoma | CCK-8 | 6.81 µM | 48 h |
| Myla3676 | T-cell Lymphoma | CCK-8 | 10.23 µM | 48 h |
Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound
| Cell Line | Cancer Type | This compound Conc. | Effect | Assay | Incubation Time |
| Pancreatic CSCs | Pancreatic Cancer | 1, 5, 10 µM | Increased apoptosis | Annexin V/PI | 48 and 72 h |
| SK-N-LO | Ewing's Sarcoma | Not specified | Increased late apoptotic cells | Annexin V/PI | Not specified |
| HSC3 | Oral Squamous Cell Carcinoma | 18 µM | Increased apoptosis | Annexin V-FITC | 48 and 72 h |
| Breast Cancer Cell Lines (pooled) | Breast Cancer | 5 µM | 6.31-23.91% in sub-G1 | Propidium Iodide | 48 h |
| Breast Cancer Cell Lines (pooled) | Breast Cancer | 10 µM | 24.28-84.12% in sub-G1 | Propidium Iodide | 48 h |
| Breast Cancer Cell Lines (pooled) | Breast Cancer | 20 µM | 67.37-96.59% in sub-G1 | Propidium Iodide | 48 h |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog pathway by preventing Gli transcription factor binding to DNA.
General Experimental Workflow for this compound Efficacy Assessment
Caption: A generalized workflow for in vitro testing of this compound.
Mechanism of this compound Action
Caption: this compound inhibits Gli, leading to reduced cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
This protocol is to assess the effect of this compound on the expression of Hh target genes like GLI1 and PTCH1.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[4]
Western Blotting for Hh Pathway Proteins
This protocol is to evaluate the effect of this compound on the protein levels of Hh pathway components.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Gli1, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for qPCR.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
References
Troubleshooting & Optimization
troubleshooting GANT 61 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GANT 61. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Glioma-associated oncogene homolog (GLI) transcription factors, specifically GLI1 and GLI2.[1][2] It functions downstream of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[3] By inhibiting GLI1 and GLI2, this compound prevents the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][4]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound has limited solubility in aqueous solutions and can also be challenging to dissolve in DMSO.[5][6] The recommended solvents for preparing stock solutions are DMSO and ethanol.[3][5]
Q3: My this compound solution in DMSO appears to have precipitated after storage. Is this normal?
Yes, this is a common issue. This compound has limited solubility in DMSO, and precipitation can occur, especially with long-term storage or at lower temperatures.[5] It is advisable to prepare fresh solutions or to gently warm and sonicate the stock solution before use.[5][6]
Q4: Is this compound stable in aqueous cell culture media?
No, this compound is known to be unstable in aqueous buffers and under physiological conditions.[7][8][9][10][11] It undergoes hydrolysis, breaking down into a diamine derivative (GANT61-D) and an aldehyde species (GANT61-A).[7][8][12] Interestingly, GANT61-D has been identified as the bioactive form that inhibits GLI-mediated transcription.[7][8][10][12]
Q5: What are the typical working concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most in vitro studies use concentrations in the micromolar range, typically between 5 µM and 30 µM.[2][13][14]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause & Solution:
-
Inappropriate Solvent: this compound is practically insoluble in water.[5] Ensure you are using an appropriate organic solvent like DMSO or ethanol.[3][5]
-
Low Temperature: Solubility can be temperature-dependent. For DMSO stocks, gently warm the vial at 37°C for 10-15 minutes.[5][6]
-
Insufficient Agitation: Vigorous vortexing or sonication in an ultrasonic bath can aid dissolution.[5][6]
Issue 2: Precipitate forms when diluting the this compound DMSO stock solution into aqueous culture medium.
Possible Cause & Solution:
-
Poor Aqueous Solubility: This is expected due to the hydrophobic nature of this compound.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]
-
Pre-warmed Medium: Add the this compound stock to pre-warmed culture medium and mix immediately and thoroughly.
-
Issue 3: Inconsistent experimental results with this compound.
Possible Cause & Solution:
-
Chemical Instability: As this compound degrades in aqueous solutions, the concentration of the active compound may decrease over the course of a long experiment.[7][8]
-
Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Time-Course Experiments: Be mindful of the compound's stability in time-course experiments. Consider replenishing the medium with freshly diluted this compound for longer incubation periods.
-
-
Stock Solution Degradation: Long-term storage of this compound stock solutions is not recommended.[5] If you suspect your stock solution has degraded, prepare a fresh one. Store stock solutions at -20°C or -80°C for short to medium-term storage.[15]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 21.48 | 50 |
| Ethanol | 42.96 | 100 |
| Water | Insoluble | Insoluble |
Data sourced from Tocris Bioscience.[3]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15] Use within a few months for best results.[5]
Protocol for Diluting this compound into Aqueous Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature or in a 37°C water bath.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
Pipette the calculated volume of the this compound stock directly into the pre-warmed culture medium.
-
Immediately and thoroughly mix the solution by pipetting up and down or by gentle swirling.
-
-
Application: Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on active GLI transcription factors.
Caption: A troubleshooting workflow for resolving common this compound solubility issues.
Caption: The hydrolysis of this compound in aqueous solutions into its bioactive and inactive forms.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. bottalab.it [bottalab.it]
- 8. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
GANT 61 Technical Support Center: Stability and Degradation in Cell Culture Media
Welcome to the GANT 61 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of the GLI1/2 inhibitor, this compound, in cell culture applications. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets the glioma-associated oncogene (GLI) transcription factors, GLI1 and GLI2.[1] By binding to GLI proteins, this compound prevents their interaction with DNA, thereby inhibiting the transcription of Hh target genes.[2][3] This mechanism is downstream of the Smoothened (SMO) receptor, making it effective even in cells with SMO mutations.[2]
Q2: Is this compound stable in aqueous solutions and cell culture media?
A2: No, this compound is known to have limited stability in aqueous solutions, including cell culture media.[4] It undergoes hydrolysis under physiological conditions.[5] This instability is a critical factor to consider when designing and interpreting experiments.
Q3: What are the degradation products of this compound?
A3: this compound hydrolyzes into two main products: a diamine derivative known as this compound-D and an inactive pyridine-4-carboxaldehyde.[5] Importantly, this compound-D is considered the biologically active form of the molecule that inhibits GLI-mediated transcription.[6][7]
Q4: How should I store and handle this compound?
A4: this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8] Protect the compound from light.
Q5: What is the recommended working concentration for this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, most studies report using concentrations in the range of 5 µM to 40 µM.[8][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
This compound Stability and Degradation Data
The stability of this compound is a crucial parameter for obtaining reliable and reproducible experimental results. The primary degradation pathway is hydrolysis, leading to the formation of the active compound this compound-D.
| Parameter | Value | Notes |
| Primary Degradation Pathway | Hydrolysis | Occurs in aqueous solutions at physiological pH. |
| Active Degradation Product | This compound-D (diamine derivative) | Possesses inhibitory activity against GLI1/2.[6][7] |
| Inactive Degradation Product | Pyridine-4-carboxaldehyde | Lacks biological activity against the Hedgehog pathway.[5] |
| Hydrolysis Kinetics | Approx. 90% conversion to this compound-D within 24 hours | Observed under physiological conditions. This suggests that in most cell culture experiments lasting 24 hours or longer, the predominant active molecule is this compound-D. |
Note: Specific half-life data for this compound in common cell culture media such as DMEM and RPMI-1640, with or without fetal bovine serum (FBS), is not extensively published. Researchers should be aware that the composition of the media, including pH and the presence of serum proteins, may influence the rate of hydrolysis.
Troubleshooting Guide
Encountering unexpected or inconsistent results with this compound is often related to its stability and handling. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or weaker than expected biological effect. | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Rapid degradation in media: The hydrolysis to the active form, this compound-D, is expected, but further degradation or interaction with media components could reduce efficacy over long incubation times. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to Hedgehog pathway inhibition. | 1. Prepare fresh DMSO stock solutions and store them in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. 2. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. 3. Confirm GLI1/2 expression in your cell line. Consider testing other cell lines known to be sensitive to this compound as a positive control. |
| High variability between replicate experiments. | 1. Inconsistent preparation of working solutions: Variations in the dilution of the stock solution can lead to different final concentrations. 2. Light exposure: Although not extensively documented, prolonged exposure of this compound solutions to light may contribute to degradation. | 1. Ensure accurate and consistent pipetting when preparing working solutions from the stock. Prepare a master mix for each experiment. 2. Protect stock and working solutions from direct light. |
| Unexpected off-target effects. | 1. Activation of compensatory signaling pathways: Inhibition of the Hedgehog pathway can sometimes lead to the upregulation of other survival pathways, such as AKT/mTOR or STAT3.[10] 2. Effects of the solvent (DMSO): High concentrations of DMSO can have cytotoxic or other off-target effects. | 1. Investigate the activation status of known crosstalk pathways (e.g., AKT, mTOR, STAT3) in your experimental system. Consider co-treatment with inhibitors of these pathways if necessary. 2. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) and include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Precipitation of this compound in media. | 1. Poor solubility at high concentrations: this compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of this compound in the cell culture medium does not exceed its solubility limit. Visually inspect the media for any signs of precipitation after adding the compound. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Crosstalk
This compound inhibits the Hedgehog signaling pathway by directly targeting the GLI1 and GLI2 transcription factors. However, the cellular response to this compound can be complex due to crosstalk with other signaling pathways.
References
- 1. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLI inhibitor GANT-61 diminishes embryonal and alveolar rhabdomyosarcoma growth by inhibiting Shh/AKT-mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing GANT 61 treatment duration for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GANT 61, a potent inhibitor of the Gli1 and Gli2 transcription factors in the Hedgehog (Hh) signaling pathway. The information provided is intended to help optimize experimental design and troubleshoot common issues to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a small molecule inhibitor that acts downstream of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. It directly targets the glioma-associated oncogene (Gli) transcription factors, Gli1 and Gli2, preventing their binding to DNA and subsequent activation of Hh target genes.[1][2] This leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer cells.[3][4][5] |
| What is a typical effective concentration range for this compound? | The effective concentration of this compound is cell-type dependent and typically ranges from 5 µM to 40 µM.[5][6] For instance, an IC50 of approximately 5 µM has been reported in GLI-transfected cell lines.[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| What is a recommended starting point for treatment duration? | Treatment durations in published studies vary widely, from 12 hours to several days.[4][8] A common starting point is 24 to 72 hours.[3][4][5][6] The optimal duration depends on the experimental endpoint, such as assessing changes in gene expression, cell viability, or apoptosis. Time-course experiments are essential for determining the ideal treatment window. |
| How should I dissolve and store this compound? | This compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C. Further dilutions to the final working concentration should be made in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your experiments, as it can have cytotoxic effects. |
| What are the known downstream effects of this compound treatment? | This compound treatment leads to a dose- and time-dependent reduction in the expression of Hh target genes such as GLI1, PTCH1, and Cyclin D.[9][10] This is often accompanied by decreased cell proliferation, cell cycle arrest (typically at the G0/G1 or S phase), and induction of apoptosis, which can be measured by increased caspase-3 activity or Annexin V staining.[3][5][11] In some cell types, this compound can also inhibit cell migration and invasion.[9][12] |
| Are there any known off-target effects of this compound? | While this compound is considered a selective Gli1/2 inhibitor, some studies suggest potential crosstalk with other signaling pathways, including the Wnt/β-catenin, Notch, AKT/mTOR, and JAK/STAT3 pathways.[5][6][9] It is important to consider these potential interactions when interpreting your results. |
| Is this compound stable in solution? | Some reports have indicated that this compound has chemical instability and poor pharmacokinetic properties, which could impact its development as a therapeutic agent.[8] For in vitro experiments, it is advisable to use freshly prepared dilutions from a frozen stock to ensure consistent activity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy of this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the IC50 value for your cells. |
| Insufficient treatment duration: The treatment time may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired endpoint. | |
| Low Hedgehog pathway activity: The cell line may not have an active Hedgehog signaling pathway, making it insensitive to Gli inhibition. | Confirm the expression of key Hedgehog pathway components (e.g., SHH, PTCH1, SMO, GLI1) in your cell line via qPCR or Western blot.[3][4] | |
| Degraded this compound: The this compound stock solution may have degraded over time. | Prepare a fresh stock solution of this compound and repeat the experiment. | |
| High levels of cell death in control (DMSO-treated) group. | DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). Perform a DMSO toxicity control experiment. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. |
| Inconsistent this compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results. | Prepare a large batch of the stock solution and aliquot it to minimize freeze-thaw cycles. Always use the same procedure for preparing working solutions. | |
| Unexpected changes in non-Hedgehog signaling pathways. | Pathway crosstalk: this compound may indirectly affect other signaling pathways that interact with the Hedgehog pathway. | Investigate potential crosstalk with other relevant pathways (e.g., Wnt, Notch, AKT/mTOR) using specific inhibitors or activators to confirm the specificity of the observed effects.[6][9] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in cell culture medium from a concentrated stock solution (e.g., 0, 1, 5, 10, 20, 40, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).[4][5]
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Optimizing this compound Treatment Duration (Time-Course Experiment)
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) and a vehicle control.
-
Time-Point Harvesting: Harvest cells at various time points (e.g., 12, 24, 48, 72 hours).[4][5]
-
Endpoint Analysis: Analyze the desired cellular or molecular endpoints at each time point. This could include:
-
Gene Expression Analysis (qPCR): To measure the expression of Hedgehog target genes like GLI1 and PTCH1.[4]
-
Protein Analysis (Western Blot): To assess the protein levels of Gli1, cleaved caspase-3, or cell cycle-related proteins.[4][5]
-
Apoptosis Assay (Flow Cytometry): To quantify the percentage of apoptotic cells using Annexin V/PI staining.[4][5]
-
-
Data Analysis: Plot the results over time to determine the duration at which the maximum desired effect is observed.
Data Presentation
Table 1: Summary of this compound Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects | Reference |
| PANC1, 22Rv1 | Pancreatic, Prostate | 5-20 µM | 48-72 hours | Inhibition of proliferation | [1] |
| Pancreatic CSCs | Pancreatic Cancer | 10 µM | 48-72 hours | Inhibited viability, induced apoptosis | [3] |
| HSC3 | Oral Squamous Cell Carcinoma | 18-36 µM | 24-72 hours | Reduced viability, induced apoptosis | [4] |
| RPMI-8226, U266 | Multiple Myeloma | 2.5-10 µM | 18-36 hours | Inhibited proliferation, induced apoptosis, G1/G0 arrest | [5] |
| HT-29, HCT-116 | Colorectal Cancer | 20 µM | 24-72 hours | Reduced viability | [6] |
| 8505C, CAL-62 | Anaplastic Thyroid Carcinoma | Not specified | Not specified | Suppressed proliferation, promoted apoptosis | [9] |
| SK-N-LO | Ewing's Sarcoma | Not specified | Not specified | Induced caspase-independent apoptosis | [13] |
| HLE, HLF | Hepatocellular Carcinoma | Not specified | Not specified | Reduced proliferation and sphere formation | [14] |
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. pnas.org [pnas.org]
- 3. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 14. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GANT 61 Resistance in Cancer Cell Lines
Welcome to the technical support center for GANT 61, a potent GLI1/2 inhibitor used in cancer research. This resource provides troubleshooting guidance and frequently asked questions to help researchers effectively use this compound and address potential challenges, including the emergence of resistance.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound. The following table outlines common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no cytotoxic effect at expected concentrations. | Intrinsic Resistance: The cancer cell line may have inherent mechanisms that bypass the Hedgehog-GLI1/2 signaling pathway. This could involve activation of parallel survival pathways such as MAPK, PI3K/Akt, or STAT3.[1] | - Pathway Analysis: Perform western blotting or other relevant assays to assess the activation status of key survival pathways (e.g., p-ERK, p-Akt, p-STAT3).- Combination Therapy: Consider co-treatment with inhibitors of the identified active pathways. For example, a MEK inhibitor like U0126 could be used if the MAPK pathway is upregulated.[1] |
| Cell Line Specificity: The IC50 value for this compound can vary significantly between different cancer cell lines. | - Dose-Response Experiment: Perform a dose-response curve to determine the specific IC50 for your cell line of interest. Published IC50 values can serve as a starting point.[2][3] | |
| Drug Inactivity: Improper storage or handling of this compound can lead to its degradation. | - Proper Storage: Ensure this compound is stored at -20°C as recommended. - Fresh Preparation: Prepare fresh stock solutions in DMSO and dilute in media immediately before use. | |
| Initial positive response followed by regrowth of cancer cells (Acquired Resistance). | Signaling Pathway Switching: Cancer cells can adapt to GLI1/2 inhibition by upregulating alternative survival pathways. A known mechanism is the switch from Hedgehog-GLI to MAPK signaling.[1] | - Monitor Pathway Changes: In long-term culture with this compound, periodically assess the activity of key signaling pathways (MAPK, PI3K/Akt, etc.). - Implement Combination Therapy: Introduce a second inhibitor targeting the newly activated pathway to prevent or reverse resistance. |
| Upregulation of Anti-Apoptotic Proteins: Cells may counteract this compound-induced apoptosis by overexpressing anti-apoptotic proteins like BCL2.[4] | - Assess Apoptotic Markers: Monitor the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) via western blot or other methods.[5] - Combination with BCL2 Inhibitors: Consider co-treatment with BCL2 family inhibitors, such as obatoclax.[6] | |
| Inconsistent results between experiments. | Experimental Variability: Factors such as cell density, passage number, and incubation time can influence the outcome. | - Standardize Protocols: Maintain consistent cell culture practices, including seeding density and passage number. - Optimize Incubation Time: Determine the optimal treatment duration for your specific cell line and experimental endpoint. Effects on cell viability are often observed after 48-72 hours.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts downstream of the Smoothened (SMO) receptor, directly targeting the glioma-associated oncogene (GLI) transcription factors, GLI1 and GLI2. By preventing the binding of GLI1 and GLI2 to DNA, this compound inhibits the transcription of Hh target genes that are involved in cell proliferation, survival, and differentiation.[2]
Q2: What are the expected effects of this compound treatment on cancer cells?
Successful this compound treatment typically leads to:
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cancer cell viability.[2][7]
-
Induction of Apoptosis: An increase in programmed cell death, which can be measured by assays such as Annexin V/7-AAD staining.[2][6]
-
Downregulation of GLI1 Expression: As GLI1 is a target gene of the Hh pathway, its expression is often used as a readout for pathway inhibition.[2]
-
Suppression of Cancer Stem Cell Characteristics: this compound has been shown to inhibit the growth and self-renewal of cancer stem cells.[7][8]
Q3: How can I determine the effective concentration of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. It is crucial to perform a dose-response experiment (e.g., using a CCK-8 or MTT assay) to determine the IC50 for your specific cell line.[2] Treatment durations of 48 to 72 hours are commonly used for these assays.[2][3]
Quantitative Data: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | [2] |
| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | [2] |
| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | [2] |
| A549 | Lung Adenocarcinoma | 5 | [5] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 (at 72h) | [3][9] |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 (at 72h) | [3] |
Q4: How can I overcome resistance to this compound?
Overcoming resistance to this compound often involves combination therapy. By targeting parallel or downstream survival pathways, it is possible to enhance the efficacy of this compound and prevent or reverse resistance.
Quantitative Data: this compound Combination Therapies
| Cancer Type | Cell Line | Combination Agent | Concentration | Observed Effect | Reference |
| Lung Adenocarcinoma | A549 | BI-847325 | This compound: 5 µM, BI-847325: 30 µM | Significant reduction in cyclin D1, pHH3, and VEGF levels compared to single-agent treatment.[5] | [5] |
| Ovarian Cancer | Caov-3, SKOV-3 | Cisplatin | This compound: Varies | This compound enhanced chemosensitivity to cisplatin.[10] | [10] |
| Melanoma | 9 melanoma cell lines | Obatoclax | Varies | More effective at inducing apoptosis and eradicating tumor cells compared to single-agent treatment.[6] | [6] |
| Colorectal Cancer | HT-29, HCT-116 | - | This compound: 20 µM | Treatment with Wnt/β-catenin or Notch pathway agonists partially rescued cells from this compound-induced apoptosis, suggesting that co-inhibition of these pathways could be beneficial.[7] | [7] |
| Undifferentiated Hepatocellular Carcinoma | HLE, HLF | Mitomycin C, 5-FU | This compound: 10 µM | This compound significantly enhanced the cytotoxic effects of Mitomycin C and 5-FU.[11] | [11] |
Q5: Are there known off-target effects of this compound?
While this compound is a selective inhibitor of GLI1 and GLI2, it has been shown to affect other signaling pathways, which could be considered off-target effects or downstream consequences of GLI inhibition. These include the downregulation of p-STAT3 and SOCS3, and interactions with the Wnt/β-catenin and Notch pathways.[2][7] It is important to consider these potential effects when interpreting experimental results.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cancer cells (e.g., 10,000 cells/100 µl/well) into a 96-well plate.[2]
-
Incubate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (and/or a combination drug) for the desired duration (e.g., 24 or 48 hours).[2] Include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µl of CCK-8 solution to each well and incubate for 4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GLI1, p-STAT3, STAT3, SOCS3, β-actin) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Treat cells with this compound for the indicated time (e.g., 24 hours).[2]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-PE and 7-AAD staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.[2] The percentage of apoptotic cells (Annexin V positive) can then be quantified.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on GLI1/2.
Experimental Workflow for Investigating this compound Resistance
Caption: A general workflow for establishing and characterizing this compound-resistant cell lines.
Potential Mechanisms of this compound Resistance
Caption: Bypass signaling pathways that can contribute to this compound resistance.
References
- 1. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GANT61 surmounts drug resistance of ADR by upregulating lysosome activities and reducing BCL2 expression in HL-60/ADR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GANT61/BI-847325 combination: a new hope in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
how to handle GANT 61 precipitation in stock solutions
For researchers, scientists, and drug development professionals utilizing the GLI antagonist GANT 61, ensuring the integrity and solubility of stock solutions is paramount for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock solutions, most commonly prepared in dimethyl sulfoxide (DMSO), is a frequently encountered issue. This guide provides a systematic approach to resolving and preventing this problem.
Immediate Steps for Precipitated Stock Solutions
If you observe precipitation in your this compound stock solution, follow these steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.[1][2]
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If precipitation persists, sonicate the vial for a short period.[1][2]
-
Visual Inspection: Carefully inspect the solution to ensure all precipitate has redissolved before use.
Preventative Measures
To minimize the risk of precipitation, adhere to the following best practices during stock solution preparation and storage:
-
Use High-Quality, Anhydrous DMSO: this compound solubility is sensitive to moisture. Use fresh, anhydrous DMSO to prepare your stock solutions.[3] Avoid using DMSO that has been opened multiple times and may have absorbed atmospheric moisture.
-
Optimal Concentration: While higher concentrations are possible, preparing stock solutions at a concentration that does not exceed the solubility limit under your storage conditions is advisable.
-
Proper Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
-
Quick Thawing: When ready to use, thaw aliquots quickly in a 37°C water bath and vortex before further dilution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the DMSO stock solution?
A1: this compound has limited solubility in DMSO, and its solubility is further reduced at lower temperatures (e.g., during storage at -20°C or -80°C).[1] Precipitation can also be caused by using DMSO that has absorbed moisture, as this compound is insoluble in aqueous solutions.[1][3]
Q2: What are the recommended solvents and concentrations for this compound stock solutions?
A2: DMSO is the most commonly used solvent for preparing this compound stock solutions.[5][6][7][8] Ethanol can also be used, with a higher maximum concentration than DMSO.[9] See the table below for a summary of solubility data.
Q3: How should I properly store my this compound stock solutions to prevent precipitation?
A3: To prevent precipitation and degradation, aliquot your stock solution into smaller, single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months.[3][4] This practice minimizes freeze-thaw cycles which can promote precipitation.[4]
Q4: Can I use a stock solution that has had precipitation if I redissolve it?
A4: Yes, if you can completely redissolve the precipitate by gentle warming and vortexing/sonication, the solution can typically be used. However, it is crucial to ensure homogeneity before making any dilutions for your experiments.
Q5: Is this compound stable in aqueous media after dilution from a DMSO stock?
A5: this compound is known to be unstable under physiological (aqueous) conditions and can hydrolyze into a bioactive diamine derivative (GANT61-D) and an inactive aldehyde.[6][10] This instability should be considered in experimental design, particularly for long-term cell culture experiments.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 21.48 | 50 |
| Ethanol | 42.96 | 100 |
Data based on a molecular weight of 429.61 g/mol . Batch-specific molecular weights may vary.[9]
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [3][4] |
| -80°C | 6 months | [3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of this compound (429.61 g/mol ), to make a 10 mM solution, you will need 4.296 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. To aid dissolution, gently warm the tube at 37°C for 10 minutes and vortex thoroughly.[1][2] If needed, use an ultrasonic bath for a short period.[1][2] d. Visually confirm that all the powder has dissolved. e. Aliquot the stock solution into single-use, sterile tubes. f. Store the aliquots at -20°C or -80°C.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tumorigenesis. This compound acts as an antagonist to the GLI transcription factors, which are downstream effectors of the Hh pathway.
Caption: this compound inhibits the Hedgehog pathway by targeting GLI1/2.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address and prevent this compound precipitation in stock solutions.
Caption: A step-by-step guide to resolving this compound precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 10. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
GANT 61 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GANT 61, a selective inhibitor of the Gli1 and Gli2 transcription factors in the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway. It functions as an antagonist of the zinc-finger transcription factors Gli1 and Gli2.[1] Unlike upstream inhibitors that target Smoothened (SMO), this compound acts downstream, directly interfering with the transcriptional activity of Gli proteins.[1][2] This leads to the suppression of Hh target gene expression, such as GLI1 and PTCH1, and subsequently inhibits cell proliferation and induces apoptosis in cancer cells with aberrant Hh pathway activation.[3][4][5]
Q2: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, experimental conditions, and assay used. However, a commonly reported IC50 value is approximately 5 µM in Gli-transfected HEK293T cells. Observed IC50 values in various cancer cell lines are presented in the table below.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
One of the known challenges of working with this compound is its modest activity and aqueous chemical instability.[6][7] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment to ensure consistent activity. Avoid prolonged storage of diluted this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Inaccurate pipetting of this compound- this compound precipitation in media | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Prepare fresh dilutions of this compound and vortex gently before adding to wells. Observe for any visible precipitate. |
| No significant dose-response effect observed | - Cell line is not sensitive to Hh pathway inhibition- Insufficient incubation time- this compound degradation | - Confirm that your cell line expresses components of the Hh pathway and that the pathway is active.- Optimize the incubation time (typically 24-72 hours).- Prepare fresh this compound solutions for each experiment. |
| High background signal in control wells | - High DMSO concentration- Contamination (bacterial or fungal) | - Ensure the final DMSO concentration is non-toxic to the cells (≤ 0.1%).- Maintain sterile technique throughout the experiment. |
| Unexpected cytotoxicity at low concentrations | - Off-target effects- Cell line is highly sensitive | - While this compound is reported to be specific for Gli1/2, off-target effects can't be entirely ruled out at high concentrations.[1][8] Consider testing a structurally different Gli inhibitor.- Perform a preliminary experiment with a wider range of concentrations to determine the optimal range for your cell line. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| Jurkat | T-cell lymphoma | 13.76 ± 0.81 | 48h | CCK-8 |
| Karpass299 | T-cell lymphoma | 6.81 ± 0.91 | 48h | CCK-8 |
| Myla3676 | T-cell lymphoma | 10.23 ± 0.94 | 48h | CCK-8 |
| Mel 224 (parental) | Melanoma | 11.06 | Not specified | Not specified |
| Mel 224 (resistant) | Melanoma | 29.71 | Not specified | Not specified |
| CHL-1 (parental) | Melanoma | 5.78 | Not specified | Not specified |
| CHL-1 (resistant) | Melanoma | 13.88 | Not specified | Not specified |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72h | alamarBlue |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol outlines the steps to measure the expression of Hh target genes, GLI1 and PTCH1, following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls. A significant decrease in GLI1 and PTCH1 expression would indicate successful inhibition of the Hh pathway.[5][9]
Mandatory Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Gli transcription factors.
Caption: Experimental workflow for a this compound dose-response curve using a cell viability assay.
References
- 1. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
GANT61 Efficacy in Cancer Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of GANT61, a GLI1/2 inhibitor, in various cancer types.
Frequently Asked Questions (FAQs)
Q1: What is GANT61 and how does it work?
A1: GANT61 is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by specifically targeting the glioma-associated oncogene (GLI) transcription factors, GLI1 and GLI2.[2][3][4] Unlike SMO inhibitors (e.g., vismodegib, cyclopamine) that act upstream in the Hh pathway, GANT61 blocks the pathway at the level of the final effectors, preventing the transcription of Hh target genes involved in cell proliferation, survival, and differentiation.[4][5]
Q2: In which cancer types has GANT61 shown variable or limited efficacy?
A2: While GANT61 has demonstrated potent anti-cancer effects in many models, its efficacy can be variable. Issues have been noted in:
-
Pancreatic Cancer: Some pancreatic cancer cell lines exhibit resistance to GANT61 monotherapy.[6]
-
Ovarian Cancer: GANT61 enhances chemosensitivity to cisplatin but not significantly to taxol, indicating context-dependent efficacy.[7]
-
General Resistance: As with other targeted therapies, acquired resistance to GANT61 can emerge. This is often due to non-canonical activation of GLI transcription factors or crosstalk with other signaling pathways.[5][8]
Q3: What are the primary reasons for observing low GANT61 efficacy in my experiments?
A3: Several factors can contribute to the limited effectiveness of GANT61 in certain cancer models:
-
Non-Canonical Hedgehog Signaling: Cancer cells may activate GLI transcription factors through mechanisms independent of the canonical SMO-dependent pathway. In such cases, SMO inhibitors are ineffective, but a direct GLI inhibitor like GANT61 should, in theory, be more effective.[5][9] However, the complexity of these non-canonical pathways can still pose challenges.
-
Crosstalk with Other Pathways: The PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and Notch signaling pathways can interact with and influence the Hedgehog pathway.[7][10][11][12] The activation of these parallel survival pathways can compensate for the inhibition of GLI by GANT61, leading to resistance.
-
Experimental Conditions: Factors such as the specific cell line, GANT61 concentration, treatment duration, and the compound's stability in culture media can all impact the observed efficacy.[13][14] GANT61 has been noted to have modest activity and chemical instability in aqueous solutions, which can affect experimental outcomes.[13]
-
Off-Target Effects: At higher concentrations, GANT61 may exhibit cytotoxic effects that are independent of its on-target activity on the Hedgehog pathway.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value or minimal effect on cell viability. | 1. Cell line insensitivity: The cancer cell line may not be dependent on the Hedgehog/GLI pathway for survival. 2. Compound instability: GANT61 may be degrading in the experimental medium.[13] 3. Suboptimal concentration or duration: The concentration or treatment time may be insufficient. | 1. Confirm GLI1/2 expression: Use Western blot or qPCR to verify that your cell line expresses the drug targets. 2. Prepare fresh stock solutions: Dissolve GANT61 in DMSO for stock solutions and prepare fresh dilutions for each experiment.[16] 3. Perform dose-response and time-course experiments: Test a wide range of concentrations (e.g., 1-50 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions.[14] |
| Discrepancy between GANT61 and SMO inhibitor efficacy. | Non-canonical GLI activation: The cancer cells may be activating GLI transcription factors through a SMO-independent mechanism.[5][8] | 1. This is an expected outcome in certain cancers. GANT61's ability to inhibit these cells while SMO inhibitors fail can be a key finding. 2. Investigate upstream pathways: Explore potential non-canonical activators of GLI, such as PI3K/AKT or KRAS signaling.[3][10] |
| Initial response followed by acquired resistance. | Activation of compensatory signaling pathways: Cells may upregulate parallel survival pathways like PI3K/AKT/mTOR or MAPK to bypass Hh inhibition.[10][11] | 1. Consider combination therapy: Combine GANT61 with inhibitors of other relevant pathways (e.g., mTOR inhibitors like rapamycin or PI3K inhibitors like dactolisib).[6][11] 2. Analyze resistant clones: Perform molecular analysis (e.g., RNA-seq) on resistant cells to identify upregulated survival pathways. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Passage number, cell density, and media components can affect drug response. 2. Inconsistent GANT61 preparation: Issues with dissolving or storing the compound. | 1. Standardize protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Aliquot stock solutions: Store GANT61 stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[16] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of GANT61 can vary significantly across different cancer cell lines. The following table summarizes reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Ovarian Cancer | Caov-3 | ~32 | Not Specified | [7] |
| Ovarian Cancer | SKOV-3 | ~32 | Not Specified | [7] |
| Oral Squamous Cell Carcinoma | HSC3 | 36 | 72 hours | [17] |
| Oral Squamous Cell Carcinoma | SCC4 | 110.6 | 72 hours | [17] |
| T-Cell Lymphoma | Jurkat | 13.76 | 48 hours | [18] |
| T-Cell Lymphoma | Karpass299 | 6.81 | 48 hours | [18] |
| T-Cell Lymphoma | Myla3676 | 10.23 | 48 hours | [18] |
| Breast Cancer | Various | 5 - 20 | 48-72 hours | [14] |
Experimental Protocols
1. Cell Viability (MTT/CCK-8) Assay
This protocol is a generalized procedure for assessing the effect of GANT61 on cancer cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
GANT61 Preparation: Prepare a 10 mM stock solution of GANT61 in DMSO.[16] Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different GANT61 concentrations. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot for Hedgehog Pathway Proteins
This protocol outlines the steps to measure the protein levels of GLI1 and other pathway components.
-
Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with GANT61 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., GLI1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
Visualizations
Caption: Canonical Hedgehog signaling pathway and points of inhibition.
Caption: A typical workflow for evaluating GANT61 efficacy.
Caption: Crosstalk between Hedgehog, PI3K/AKT, and MAPK pathways.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficient elimination of pancreatic cancer stem cells by hedgehog/GLI inhibitor GANT61 in combination with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. GANT61/BI-847325 combination: a new hope in lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the therapeutic potential of GANT61/Dactolisib combination as a novel prostate cancer modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Combination of Particle Irradiation With the Hedgehog Inhibitor GANT61 Differently Modulates the Radiosensitivity and Migration of Cancer Cells Compared to X-Ray Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of GANT 61 for in vivo studies
Technical Support Center: GANT 61 In Vivo Applications
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on .
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound typically low?
A1: The primary challenge with this compound is its poor aqueous solubility.[1] This characteristic hinders its absorption and distribution in biological systems, leading to low bioavailability and potential challenges in achieving therapeutic concentrations at the target site. Its chemical instability can also contribute to reduced efficacy over time.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. It acts downstream of the Smoothened (SMO) receptor and Suppressor of Fused (SUFU).[4] Specifically, this compound targets the zinc-finger transcription factors GLI1 and GLI2, preventing their nuclear translocation and subsequent activation of Hh target genes.[1][4][5] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells where the Hh pathway is aberrantly activated.[4][6]
Q3: What are the most common formulation strategies to improve this compound bioavailability?
A3: To overcome its poor solubility, several formulation strategies have been developed:
-
Co-Solvent Systems: For direct administration, this compound is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) before further dilution.[7]
-
Nanoparticle Encapsulation: Encapsulating this compound into biocompatible polymers such as Poly-lactic-co-glycolic acid (PLGA) can significantly improve its water solubility, stability, and circulation time.[1][8]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound, improving their pharmacokinetic profile and enabling passive targeting to tumor tissues.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility and bioavailability.[11]
Q4: Which administration routes are recommended for this compound in animal models?
A4: The most common administration routes in preclinical studies are intraperitoneal (i.p.) and oral (p.o.) gavage.[12] Subcutaneous (s.c.) injection has also been reported. The choice of route depends on the formulation and the experimental design. For example, nanoparticle or liposomal formulations are typically administered intravenously or intraperitoneally.
Troubleshooting Guide
Issue 1: Low or inconsistent anti-tumor efficacy in my mouse model.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The concentration of this compound reaching the tumor may be insufficient. Consider reformulating this compound into a nanoparticle or liposomal system to improve circulation time and tumor accumulation. |
| Chemical Instability | This compound can be unstable in aqueous solutions.[2][3] Prepare formulations fresh before each use and protect from light. When using nanoformulations, ensure they are properly stored (e.g., freeze-dried at -20°C) to maintain stability.[8] |
| Inadequate Dosing | The dose may be too low. Published effective doses in mice range from 40-50 mg/kg, administered several times a week.[12] Review literature for your specific cancer model and consider a dose-escalation study. |
| Tumor Model Resistance | The tumor model may not be dependent on the Hedgehog-GLI signaling pathway. Confirm the activation of the Hh pathway in your model by measuring the expression of GLI1 and its target genes (e.g., PTCH1).[6] |
Issue 2: My this compound formulation precipitates upon dilution or injection.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is highly hydrophobic. When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer for injection, the drug can crash out of solution. |
| Solution 1 (Co-solvents): Use a vehicle containing co-solvents like PEG300, Tween 80, or Kolliphor EL to maintain solubility. Always perform a small-scale test to check for precipitation before preparing the full injection volume. | |
| Solution 2 (Advanced Formulations): Use a nanoparticle or cyclodextrin-based formulation. These systems are designed to keep the drug stably dispersed in an aqueous environment.[8][11] | |
| Incorrect pH or Buffer | The solubility of this compound may be pH-dependent. Ensure the pH of your final formulation vehicle is compatible and consistent across experiments. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from the single emulsion-solvent evaporation method, a widely used technique for encapsulating hydrophobic compounds.[8][13][14]
Materials:
-
This compound
-
Poly-lactic-co-glycolic acid (PLGA, 50:50)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA), 5% aqueous solution
-
Ultra-pure water
-
Magnetic stirrer, probe sonicator, centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve 20 mg of PLGA and 2 mg of this compound in 2 ml of ethyl acetate. Vortex intermittently and allow up to 30 minutes for complete dissolution.[8]
-
Emulsification: Add the organic phase drop-wise to 4 ml of a 5% PVA aqueous solution under continuous magnetic stirring.
-
Sonication: Sonicate the resulting emulsion to reduce the droplet size, which will determine the final nanoparticle size.
-
Solvent Evaporation: Leave the emulsion under magnetic stirring overnight in a fume hood to allow the ethyl acetate to evaporate completely, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant, which contains residual PVA and free drug.
-
Resuspension & Storage: Wash the nanoparticle pellet by resuspending in ultra-pure water and repeating the centrifugation step three times.[8] After the final wash, the nanoparticles can be resuspended in a suitable buffer for immediate use or freeze-dried for long-term storage at -20°C.[8]
Pharmacokinetic Data Comparison
The following table summarizes hypothetical pharmacokinetic parameters for different this compound formulations to illustrate the potential improvements in bioavailability. Actual values can vary significantly based on the animal model, specific formulation details, and analytical methods.
| Formulation | Administration Route | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½, hr) |
| Free this compound (in co-solvent) | Oral (p.o.) | Low | 1 - 2 | Low | Short |
| Free this compound (in co-solvent) | Intraperitoneal (i.p.) | Moderate | 0.5 - 1 | Moderate | Short |
| PLGA Nanoparticles | Intravenous (i.v.) | High | ~0.5 | Significantly Increased | Prolonged |
| Liposomal Formulation | Intravenous (i.v.) | High | ~0.5 | Significantly Increased | Prolonged |
| Cyclodextrin Complex | Oral (p.o.) | Moderate-High | 1 - 3 | Increased | Moderate |
Note: This table is for illustrative purposes. For comparison, studies on other hydrophobic drugs formulated in PLGA nanoparticles have shown a 1.7 to 2.4-fold increase in Area Under the Curve (AUC) compared to free drug solutions.[15][16]
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the point of inhibition by this compound. In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO, leading to the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R). Upon ligand binding, this inhibition is lifted, allowing active, full-length GLI (GLI-A) to translocate to the nucleus and activate target gene transcription. This compound directly inhibits the activity of GLI-A.[4][5]
Caption: this compound inhibits the Hedgehog pathway by targeting active GLI transcription factors in the nucleus.
Workflow for Selecting a this compound Formulation
This workflow provides a decision-making framework for researchers selecting an appropriate formulation strategy for their in vivo experiments. The primary driver is the balance between experimental simplicity and the need for enhanced bioavailability and stability.
Caption: Decision tree for selecting a suitable this compound formulation for in vivo studies.
References
- 1. Poly-lactic-co-glycolic acid Nanoformulation of Small Molecule Antagonist GANT61 for Cancer Annihilation by Modulating Hedgehog Pathway [jnanoworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnanoworld.com [jnanoworld.com]
- 9. The Potential of Liposomes with Carbonic Anhydrase IX to Deliver Anticancer Ingredients to Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. GANT61 and curcumin-loaded PLGA nanoparticles for GLI1 and PI3K/Akt-mediated inhibition in breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of GANT 61 and Cyclopamine in Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1][2] Its aberrant activation in adult tissues, however, is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Two of the most extensively studied small molecule inhibitors of this pathway are cyclopamine and GANT 61. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
While both this compound and cyclopamine inhibit the Hedgehog pathway, they do so by targeting distinct components of the signaling cascade.
Cyclopamine , a naturally occurring steroidal alkaloid, was one of the first identified Hh pathway inhibitors.[3][5] It exerts its effect by directly binding to and inhibiting Smoothened (Smo), a seven-transmembrane protein that is a central transducer of the Hh signal.[5][6][7] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity.[2][6] Ligand binding to Ptch relieves this inhibition, allowing Smo to activate downstream signaling. Cyclopamine's direct interaction with Smo prevents this activation step.[5][6]
This compound is a synthetic small molecule that acts further downstream in the pathway. It specifically targets the glioma-associated oncogene (GLI) family of zinc-finger transcription factors (GLI1 and GLI2), which are the ultimate effectors of the Hh pathway.[8][9] By preventing GLI proteins from binding to DNA, this compound blocks the transcription of Hh target genes, irrespective of the activation status of upstream components like Smo.[10][11] This downstream point of intervention is considered a promising strategy, particularly in cancers that have developed resistance to Smo inhibitors.[12][13]
Figure 1. Hedgehog signaling pathway with inhibitor targets.
Quantitative Data Comparison
The efficacy of this compound and cyclopamine can be quantitatively assessed through various metrics, including the half-maximal inhibitory concentration (IC50) in different cell lines and their effects on cell viability and tumor growth.
| Parameter | This compound | Cyclopamine | Cell Line/Model | Citation |
| Mechanism | GLI1/GLI2 Antagonist | SMO Antagonist | - | [7][8] |
| IC50 (Hh Pathway) | ~5 µM | 46 nM | GLI-reporter HEK293T / TM3Hh12 cells | [7][14] |
| IC50 (Cell Viability) | 36 µM | - | Metastatic Oral Squamous Carcinoma (HSC3) | [4][15] |
| IC50 (Cell Viability) | 11.06 µM | - | Melanoma (Mel 224) | [16] |
| IC50 (Cell Viability) | 5.78 µM | - | Melanoma (CHL-1) | [16] |
| IC50 (Cell Viability) | - | 4.64 µM - 11.77 µM | Thyroid Cancer Cells | [17] |
| In Vitro Efficacy | Reduced viability in pancreatic cancer cells where cyclopamine had no effect. | No detectable effect on viability in Capan-1 M9 pancreatic cancer cells. | Capan-1 M9 | [18] |
| In Vivo Efficacy | Induced tumor regression until no tumor was palpable. | Inhibited additional xenograft growth. | 22Rv1 Prostate Cancer Xenograft | [19] |
| Effect on CSCs | Inhibited pancreatic cancer stem cell growth in vitro and in vivo. | Depletes stem-like cancer cells in glioblastoma. | Pancreatic Cancer Stem Cells, Glioblastoma | [20][21] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Standard methodologies are employed to evaluate and compare the efficacy of Hh pathway inhibitors.
Cell Viability Assay (MTT/alamarBlue)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HSC3, PANC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, cyclopamine, or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[4][15][18]
-
Reagent Incubation: Add MTT or alamarBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[15][16]
Gene Expression Analysis (Quantitative PCR - qPCR)
This method is used to quantify the expression of Hh target genes, such as GLI1 and PTCH1, to confirm pathway inhibition.
-
Cell Treatment: Treat cells with this compound, cyclopamine, or a control for a specific time period (e.g., 12-24 hours).[4]
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH) for normalization.[19]
-
Analysis: Analyze the relative changes in gene expression using the delta-delta Ct method. A significant reduction in GLI1 and PTCH1 mRNA levels indicates successful pathway inhibition.[4]
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of the inhibitors in a living system.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 22Rv1) into immunocompromised mice (e.g., NOD/SCID).[19]
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, this compound, cyclopamine). Administer the compounds via a suitable route (e.g., intraperitoneal injection) on a defined schedule.[19]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[19]
-
Analysis: Compare the tumor growth rates and final tumor sizes between the treatment groups to evaluate in vivo efficacy.[19]
Figure 2. Workflow for comparing Hh inhibitor efficacy.
Off-Target Effects and Other Considerations
Cyclopamine: While it is a specific inhibitor of Smo, cyclopamine has been reported to have off-target effects, particularly at the higher concentrations often required for growth inhibition in some cancer cell lines.[22] Some studies suggest it can induce apoptosis through mechanisms independent of Smo/Gli inhibition, potentially involving the induction of nitric oxide synthase and ceramide generation.[23]
This compound: this compound is considered highly selective for GLI proteins over other pathways.[14] However, its development as a potential anti-cancer agent has been somewhat hindered by its modest activity and chemical instability in aqueous solutions.[12] This has prompted research into more stable and potent analogs.[12][13]
Conclusion
This compound and cyclopamine are invaluable tools for studying and targeting the Hedgehog signaling pathway. Their distinct mechanisms of action provide different strategic advantages.
-
Cyclopamine is a potent inhibitor of Smoothened and is highly effective in systems where the pathway is activated upstream of Smo. Its limitations include potential off-target effects at high concentrations and ineffectiveness against tumors with resistance mutations in Smo or downstream pathway activation.[22][23]
-
This compound offers the significant advantage of inhibiting the pathway at its final transcriptional step, bypassing upstream resistance mechanisms.[9] Experimental data suggests that in some cancer models, particularly those with downstream pathway activation, this compound can be more effective than Smo inhibitors at inhibiting cell proliferation and inducing tumor regression.[18][19]
The choice between this compound and cyclopamine will ultimately depend on the specific research question and the genetic context of the cancer model being investigated. For tumors with known Smo mutations or downstream activation of the Hh pathway, targeting GLI proteins with this compound or its analogs represents a more logical and potentially more effective therapeutic strategy.
References
- 1. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclopamine – A Sonic Hedgehog gene pathway antagonist – Aphios [aphios.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. pnas.org [pnas.org]
- 10. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclopamine-mediated hedgehog pathway inhibition depletes stem-like cancer cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Off-Target Function of the Sonic-Hedgehog Inhibitor Cyclopamine in Mediating Apoptosis via Nitric Oxide-Dependent Neutral Sphingomyelinase 2/Ceramide Induction - PMC [pmc.ncbi.nlm.nih.gov]
Validating GANT 61's Inhibition of GLI1/2 Activity: A Comparative Guide
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The final effectors of this pathway are the Glioma-Associated Oncogene (GLI) family of zinc-finger transcription factors, primarily GLI1 and GLI2, which drive the expression of Hh target genes. GANT 61 is a potent and specific small-molecule inhibitor that acts directly on GLI1 and GLI2, offering a distinct advantage over inhibitors that target upstream components of the pathway. This guide provides a comparative analysis of this compound, experimental methodologies to validate its inhibitory activity, and a comparison with other Hh pathway inhibitors.
This compound: Mechanism of Action
This compound disrupts the Hh signaling cascade at the level of the GLI transcription factors.[1][2] Unlike many other Hh pathway inhibitors that target the transmembrane protein Smoothened (SMO), this compound acts downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[1][2][3]
Its mechanism involves:
-
Direct Binding to GLI: Computational docking and experimental data have shown that this compound binds directly to the GLI1 protein.[4] The binding site is located between the second and third zinc fingers, a region distinct from the DNA-binding domain.[4] This binding is conserved between GLI1 and GLI2.[4]
-
Inhibition of DNA Binding: By binding to GLI proteins, this compound prevents them from associating with their target DNA sequences in the promoters of Hh target genes.[1][5] This has been demonstrated to markedly reduce the DNA binding of GLI1.[1]
-
Suppression of GLI-Mediated Transcription: Consequently, this compound efficiently blocks both GLI1- and GLI2-induced transcription.[1][2] This leads to the downregulation of Hh target genes such as GLI1 and PTCH1.[1][6]
A notable characteristic of this compound's action is that while it potently inhibits the transcriptional activity of GLI1, it can lead to an accumulation of the GLI1 protein in the nucleus.[1][3]
Hedgehog Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention for various classes of inhibitors.
Caption: The Hedgehog signaling pathway with points of inhibitor action.
Comparison with Alternative Hedgehog Pathway Inhibitors
This compound's unique mechanism of targeting the terminal effectors of the Hh pathway distinguishes it from the majority of clinically approved inhibitors that target SMO. This is particularly relevant in scenarios of resistance to SMO inhibitors or when pathway activation occurs downstream of SMO.[1][7][8]
| Inhibitor Class | Example(s) | Target | Mechanism of Action | IC50 |
| GLI Antagonists | This compound | GLI1, GLI2 | Binds to GLI proteins, preventing their binding to DNA and blocking transcription.[1][4][5] | ~5 µM[1][2][3] |
| Arsenic Trioxide (ATO) | GLI1, GLI2 | Induces degradation of GLI proteins.[9][10] | Varies by cell type | |
| SMO Antagonists | Vismodegib, Sonidegib | SMO | Binds to and inactivates the SMO protein, preventing downstream signal transduction.[9][10] | Varies by cell type |
| Hh Ligand Inhibitors | 5E1 (antibody), RU-SKI 43 | Shh Ligand, SHHat enzyme | Prevents Hh ligand from binding to its receptor PTCH1 or inhibits its essential palmitoylation.[9] | N/A |
Experimental Protocols for Validating this compound Activity
Validating the inhibitory effect of this compound on GLI1/2 activity involves a multi-faceted approach, from assessing transcriptional output to observing cellular consequences.
Caption: A typical experimental workflow for validating this compound activity.
This assay directly measures the transcriptional activity of GLI proteins.
-
Objective: To quantify the inhibition of GLI-dependent transcription by this compound.
-
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a GLI-responsive promoter and a constitutively expressed control reporter (e.g., Renilla luciferase). A reduction in the luciferase signal upon treatment with this compound indicates inhibition of GLI activity.
-
Protocol:
-
Cell Seeding: Seed Hh-responsive cells (e.g., Shh-LIGHT2 cells, which are NIH 3T3 cells with a stably integrated Gli-reporter, or HEK293 cells) in 96-well plates.[2]
-
Transfection: Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. For experiments overexpressing GLI, a GLI1 or GLI2 expression plasmid is also included.[2]
-
Pathway Activation: Stimulate the Hh pathway using a SMO agonist like SAG (where applicable) or by overexpressing GLI1/2.[2]
-
Treatment: Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change relative to the stimulated, untreated control. Determine the IC50 value for this compound.[2]
-
This method measures the effect of this compound on the mRNA levels of endogenous Hh pathway target genes.
-
Objective: To determine if this compound treatment reduces the expression of GLI target genes.
-
Principle: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for Hh target genes (GLI1, PTCH1) and a housekeeping gene for normalization.
-
Protocol:
-
Cell Treatment: Seed Hh-pathway active cells (e.g., PANC-1, Sufu-/- MEFs) and treat with this compound (e.g., 10-20 µM) or vehicle for 24-72 hours.[1][2][11]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers for target genes (GLI1, PTCH1) and a reference gene (GAPDH, ACTB).
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Compare the expression levels in this compound-treated cells to vehicle-treated cells.
-
This technique is used to assess the impact of this compound on the protein levels of GLI1 and its downstream targets.
-
Objective: To validate that changes in gene expression translate to changes in protein levels.
-
Principle: Proteins are extracted from treated cells, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., GLI1, GLI2).
-
Protocol:
-
Cell Treatment: Treat cells with this compound as described for qPCR.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GLI1, GLI2, or other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
-
These assays determine the functional consequences of GLI1/2 inhibition on cell survival and proliferation.
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound.
-
Principle: Various assays can be used to measure cell viability (e.g., MTS, AlamarBlue, which measure metabolic activity) or apoptosis (e.g., Caspase-3/7 activity, Annexin V staining).
-
Protocol (AlamarBlue Assay):
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Add this compound at a range of concentrations.
-
Incubation: Incubate for 24-72 hours.
-
Assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.[6]
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that inhibits the Hedgehog pathway through a distinct, downstream mechanism. Its ability to directly target the terminal transcription factors GLI1 and GLI2 allows it to circumvent resistance mechanisms associated with upstream SMO inhibitors. The experimental protocols outlined in this guide provide a robust framework for validating the efficacy and mechanism of action of this compound, enabling researchers to rigorously assess its impact on Hh signaling and its potential as an anti-cancer agent.
References
- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 4. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Beyond Smoothened: A Comparative Guide to Alternative Small Molecule Inhibitors of the Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers. While inhibitors targeting the Smoothened (SMO) receptor have shown clinical success, the development of resistance and the existence of SMO-independent pathway activation necessitate the exploration of alternative therapeutic strategies. This guide provides a comprehensive comparison of small molecule inhibitors that target downstream components of the Hedgehog pathway, offering a valuable resource for researchers and drug development professionals seeking to overcome the limitations of current therapies.
The Hedgehog Signaling Pathway: Beyond SMO
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, alleviating its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.
Mutations or aberrant expression of components downstream of SMO, such as GLI transcription factors or the negative regulator Suppressor of Fused (SUFU), can lead to constitutive pathway activation independent of SMO. This highlights the critical need for inhibitors that can modulate the pathway at these downstream nodes.
Quantitative Comparison of Alternative Hedgehog Pathway Inhibitors
The following table summarizes the in vitro potency of key alternative small molecule inhibitors targeting the GLI transcription factors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological activity, typically cell proliferation or reporter gene expression.
| Inhibitor | Target | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| GANT61 | GLI1/GLI2 | Jurkat (T-cell lymphoma) | Cell Viability (CCK-8) | 13.76 | [1] |
| Karpass299 (T-cell lymphoma) | Cell Viability (CCK-8) | 6.81 | [1] | ||
| Myla3676 (T-cell lymphoma) | Cell Viability (CCK-8) | 10.23 | [1] | ||
| SUM149 (Inflammatory Breast Cancer) | 3D Tumor Spheroid | 18 | [2] | ||
| C3H10T1/2 (Mouse Embryonic Fibroblast) | Alkaline Phosphatase | 3.7 | [2] | ||
| GLI-transfected cell line | GLI-mediated transcription | 5 | [3][4] | ||
| HSC3 (Metastatic Oral Squamous Cell Carcinoma) | Cell Viability (alamarBlue) | 36 | |||
| GANT58 | GLI1 | GLI1-transfected HEK293 cells | GLI1-luciferase reporter | 5 | [5][6] |
| Shh-Light II (NIH3T3) | GLI-luciferase reporter | 5 | [7] | ||
| Arsenic Trioxide | GLI1/GLI2 | Ewing Sarcoma & Medulloblastoma cell lines (average) | Cell Viability | 0.68 | [3][8] |
| Control cell lines (low GLI expression - average) | Cell Viability | 5.98 | [3] | ||
| NCI-H460 (Non-small cell lung cancer) | Cell Viability (CCK8) | 5.61 | [9] | ||
| NCI-H446 (Small cell lung cancer) | Cell Viability (CCK8) | 4.25 | [9] | ||
| HSC3 (Metastatic Oral Squamous Cell Carcinoma) | Cell Viability (Alamar Blue) | Lowest IC50 among tested tumor cells | [10] | ||
| Glabrescione B | GLI1 | Gli-dependent basal cell carcinoma | Cell Growth | 5 | [11] |
| HPI-1 | GLI1/GLI2 | C3H10T1/2 | Alkaline Phosphatase | 1.1 | [2] |
| HPI-2 | GLI2 | NIH 3T3 | GLI-luciferase reporter | Preferentially inhibits GLI2 | |
| HPI-3 | GLI2 | C3H10T1/2 | Alkaline Phosphatase | 0.7 | [2] |
| HPI-4 | Ciliogenesis | Shh-LIGHT2 | GLI-luciferase reporter | - |
Key Experimental Protocols
Accurate evaluation of Hedgehog pathway inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key in vitro experiments commonly used to characterize these compounds.
GLI-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI.
Objective: To determine the effect of a test compound on GLI-mediated transcription.
Principle: A reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter is transfected into cells. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. A second reporter plasmid, typically expressing Renilla luciferase under a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.
Materials:
-
Cells (e.g., NIH3T3, HEK293T)
-
GLI-responsive firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
-
Test compounds and controls (e.g., GANT61, vehicle)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate positive (e.g., a known GLI activator like SAG for SMO-dependent pathways, or direct GLI overexpression) and negative (vehicle) controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value of the test compound.
Cell Viability/Cytotoxicity Assay
These assays are essential to determine the effect of the inhibitors on cell proliferation and to distinguish between cytostatic and cytotoxic effects.
Objective: To measure the dose-dependent effect of a test compound on the viability or proliferation of cancer cells.
Principle: Various methods can be employed, such as MTT, XTT, or resazurin (alamarBlue) reduction assays, which measure metabolic activity as an indicator of cell viability. Another common method is the use of ATP-based assays that quantify the amount of ATP present, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Test compounds and controls
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, add the test compound at a range of concentrations in triplicate.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of Hedgehog pathway inhibitors.
Objective: To assess the anti-tumor activity of a test compound in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line with activated Hedgehog signaling) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice at regular intervals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion
The development of small molecule inhibitors targeting downstream components of the Hedgehog pathway, particularly the GLI transcription factors, represents a promising strategy to overcome the limitations of SMO-targeted therapies. This guide provides a comparative overview of several such inhibitors, highlighting their in vitro potencies and the experimental methodologies used for their evaluation. The presented data and protocols are intended to serve as a valuable resource for researchers in academia and industry, facilitating the discovery and development of novel and more effective treatments for Hedgehog-driven cancers. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of these alternative inhibitors is warranted to advance them into clinical settings.
References
- 1. Gli-luciferase assay [bio-protocol.org]
- 2. Arsenic trioxide inhibits glioma cell growth through induction of telomerase displacement and telomere dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glabrescione B delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
Cross-Validation of GANT 61 Results: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor GANT 61 with genetic methods for inhibiting the Hedgehog (Hh) signaling pathway. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this guide serves as a valuable resource for validating on-target effects and understanding the nuances of targeting the GLI transcription factors.
Introduction to Hedgehog Signaling and this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in a variety of cancers. The final effectors of the Hh pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). This compound is a potent and specific small molecule inhibitor that targets GLI1 and GLI2.[1][2] It acts downstream of Smoothened (SMO), preventing the binding of GLI proteins to DNA and subsequent transcription of target genes.[2][3] This guide compares the use of this compound with genetic approaches, namely siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, for inhibiting GLI function.
Quantitative Comparison of this compound and Genetic Approaches
The following tables summarize quantitative data from studies directly comparing the effects of this compound with genetic methods for GLI1/2 inhibition.
| Method | Target | Cell Line | Concentration/Dose | Effect on GLI1 mRNA Expression | Reference |
| This compound | GLI1/2 | TGF-β1-induced NSCLC cells | 10 µM | Significant suppression | [4] |
| GLI1 siRNA | GLI1 | TGF-β1-induced NSCLC cells | Not specified | Significant suppression | [4] |
| This compound | GLI1/2 | OVCAR8 (Ovarian Cancer) | 20µM | 64 genes differentially expressed | [5] |
| GLI1 siRNA | GLI1 | OVCAR8 (Ovarian Cancer) | Not specified | 35 genes differentially expressed | [5] |
| This compound | GLI1 Regulatory Region | Human Embryonic Stem Cells (hESCs) | 5 µM | Similar in vitro effects to CRISPR editing | [6] |
| CRISPR/Cas9 | GLI1 Intronic Region | Human Embryonic Stem Cells (hESCs) | Not applicable | Significantly lowered GLI1 transcription | [6] |
| Method | Target | Cell Line | Phenotypic Effect | Key Downstream Genes/Pathways Affected | Reference |
| This compound | GLI1/2 | OVCAR8 (Ovarian Cancer) | Increased apoptosis | Fanconi anemia, cell cycle checkpoint pathways (e.g., FANCD2) | [5] |
| GLI1 siRNA | GLI1 | OVCAR8 (Ovarian Cancer) | Increased apoptosis | Fanconi anemia, cell cycle checkpoint pathways (e.g., FANCD2) | [5] |
| This compound | GLI1/2 | TGF-β1-induced NSCLC cells | Inhibition of EMT | Not specified | [4] |
| GLI1 siRNA | GLI1 | TGF-β1-induced NSCLC cells | Inhibition of EMT | Not specified | [4] |
| This compound | GLI1 Regulatory Region | Human Embryonic Stem Cells (hESCs) | Delayed neural commitment, inhibition of endodermal and mesodermal differentiation | Lineage-specific markers | [6] |
| CRISPR/Cas9 | GLI1 Intronic Region | Human Embryonic Stem Cells (hESCs) | Delayed neural commitment, inhibition of endodermal and mesodermal differentiation | Lineage-specific markers | [6] |
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol is a general guideline based on methodologies from cited literature.[4][6]
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 5-20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) under standard cell culture conditions.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as qRT-PCR for gene expression, western blotting for protein levels, or cell-based assays for phenotypic changes.
Genetic Inhibition via GLI1 siRNA
This protocol is a generalized procedure for siRNA-mediated knockdown of GLI1.[4][5]
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute GLI1-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this, replace the medium with fresh, complete medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for gene knockdown.
-
Validation and Analysis: Harvest the cells to validate knockdown efficiency by qRT-PCR or western blotting and proceed with subsequent experiments.
Genetic Inhibition via CRISPR/Cas9 Knockout of GLI1
This protocol provides a general workflow for generating a GLI1 knockout cell line using CRISPR/Cas9 technology.[6][7]
-
Guide RNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the GLI1 gene to induce frameshift mutations.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., a vector co-expressing Cas9 and a fluorescent marker like GFP).
-
-
Transfection: Transfect the Cas9-sgRNA plasmid into the target cells using an appropriate method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Sorting: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Culture the single cells to allow for the growth of clonal populations.
-
Genotyping and Validation:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the targeted region of the GLI1 gene.
-
Sequence the PCR products (e.g., via Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of GLI1 protein expression in knockout clones by western blotting.
-
-
Phenotypic Analysis: Use the validated GLI1 knockout clones for downstream phenotypic and functional assays.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genemedi.net [genemedi.net]
GANT 61: A More Specific Inhibitor of the Hedgehog Pathway by Targeting GLI Transcription Factors Downstream of Smoothened
A Comparative Guide for Researchers
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Its aberrant activation is a known driver in various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[4][5] Inhibition of this pathway has been primarily achieved through antagonists of the Smoothened (SMO) receptor. However, the emergence of resistance has necessitated the exploration of inhibitors that target downstream components. This guide provides a detailed comparison between the GLI inhibitor GANT 61 and traditional SMO antagonists, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and SMO antagonists lies in their point of intervention within the Hedgehog signaling cascade.
Smoothened (SMO) Antagonists: These molecules, including the FDA-approved drugs Vismodegib and Sonidegib, are first-generation Hh pathway inhibitors.[1][5] They function by binding directly to the seven-transmembrane protein Smoothened (SMO).[1][3] In the canonical Hh pathway, the Patched (PTCH) receptor normally suppresses SMO activity. Upon binding of the Hedgehog ligand to PTCH, this inhibition is lifted, allowing SMO to activate the downstream GLI transcription factors.[2][4] SMO antagonists competitively bind to SMO, locking it in an inactive state and thereby preventing the activation of the downstream pathway, regardless of the presence of the Hh ligand.[1]
This compound (Glioma-Associated Oncogene Homolog Antagonist 61): In contrast, this compound acts at the terminal end of the Hh pathway. It directly targets the glioma-associated oncogene homolog (GLI) transcription factors, GLI1 and GLI2.[6][7][8] this compound has been shown to bind to a groove between the zinc fingers of the GLI1 protein, which, while not the DNA-binding region itself, effectively prevents the protein from binding to DNA.[9][10][11] This action blocks the transcription of Hh target genes, thereby shutting down the pathway's output.[9][12]
Caption: Hedgehog signaling pathway with points of inhibition for SMO antagonists and this compound.
Specificity and Overcoming Resistance
A key advantage of this compound is its ability to inhibit the Hh pathway in contexts where SMO antagonists fail.
-
Primary and Acquired Resistance to SMO Antagonists: The clinical efficacy of SMO inhibitors can be limited by both primary and acquired resistance. Resistance often arises from mutations in the SMO gene that prevent drug binding or through the amplification of downstream pathway components, such as GLI2.[2] In such cases, the pathway remains active despite the presence of the SMO antagonist.
-
This compound Bypasses Upstream Resistance: By targeting GLI proteins directly, this compound is effective in cells with SMO mutations or in cancers where Hh signaling is activated downstream of SMO (e.g., through loss-of-function mutations in the negative regulator SUFU).[13] Studies have shown that cancer cells selected for resistance to SMO inhibitors remain sensitive to this compound.[10]
-
Target Specificity: this compound demonstrates selectivity for GLI proteins. Experimental evidence shows it does not bind to other zinc-finger transcription factors like KLF4 or TFIIβ, establishing its specificity for the Hh pathway's terminal effectors.[10][11]
Quantitative Data Comparison
The following table summarizes the key characteristics and performance metrics of SMO antagonists and this compound.
| Feature | SMO Antagonists (e.g., Vismodegib, Sonidegib) | This compound |
| Target | Smoothened (SMO) Receptor | GLI1 and GLI2 Transcription Factors[6][8] |
| Point of Intervention | Upstream, at the cell membrane level | Downstream, at the nuclear level[13][14] |
| IC₅₀ | Varies by compound and cell line (nanomolar to low micromolar range) | ~5 µM in GLI1-expressing HEK293T cells[6][8] |
| Efficacy in SMO-Mutant Models | Ineffective against resistance-conferring SMO mutations[2] | Effective, as it bypasses SMO[10][13] |
| Efficacy in SUFU-Null Models | Ineffective, as activation is downstream of SMO[13] | Effective, as it directly targets GLI[13] |
| Known Resistance Mechanisms | SMO mutations, GLI2 amplification, activation of parallel pathways[2] | Potential for GLI mutations or drug efflux pumps (less studied) |
| Selectivity | Highly selective for SMO protein[5] | Selective for GLI1/GLI2 over other transcription factors[10][11] |
Supporting Experimental Protocols
To aid researchers in validating the effects of these inhibitors, detailed methodologies for key experiments are provided below.
Caption: Experimental workflow for comparing SMO antagonists and this compound.
GLI-Dependent Luciferase Reporter Assay
This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Protocol:
-
Cell Seeding: Seed HEK293T or NIH3T3 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well.[6]
-
Transfection: Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid (e.g., 8xGliBS-Luc) and a constitutively expressed Renilla luciferase plasmid (for normalization). For pathway activation, a GLI1 expression plasmid can also be co-transfected.[6]
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a SMO antagonist, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitors for an additional 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC₅₀ value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method directly measures the transcriptional downregulation of Hh target genes following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Culture a Hh-pathway-dependent cell line (e.g., PANC-1, 22Rv1, or Sufu-/- MEFs) in 6-well plates.[13] Treat the cells with the desired concentrations of this compound, a SMO antagonist, or a vehicle control for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using a qPCR instrument and SYBR Green or TaqMan probes. Use primers specific for Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. Results are typically expressed as a fold change relative to the vehicle-treated control.
Cell Viability / Proliferation Assay (e.g., BrdU Incorporation)
This assay assesses the functional consequence of Hh pathway inhibition on cell growth and survival.
Protocol:
-
Cell Seeding: Seed cancer cells with aberrant Hh signaling (e.g., Ptch1-/- MEFs) in a 96-well plate.[13]
-
Inhibitor Treatment: Treat the cells with a dose range of this compound, a SMO antagonist, or a vehicle control.
-
Incubation: Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the medium and incubate for several hours to allow its incorporation into the DNA of proliferating cells.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the colorimetric or fluorescent output with a plate reader.
-
Analysis: Express the results as a percentage of the proliferation observed in the vehicle-treated control cells.
Conclusion
While SMO antagonists have proven valuable in treating certain Hh-driven cancers, their efficacy is limited by upstream resistance mechanisms. This compound offers a distinct and more specific inhibitory strategy by targeting the terminal GLI transcription factors.[12] This downstream approach allows it to bypass common modes of resistance to SMO inhibitors, making it a powerful tool for research and a promising therapeutic candidate for a broader range of cancers characterized by aberrant GLI activation.[10][15] The experimental protocols outlined here provide a robust framework for researchers to investigate and compare the efficacy of these different inhibitory strategies in relevant cancer models.
References
- 1. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. stemcell.com [stemcell.com]
- 9. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of GANT 61 and GANT 58: A Guide for Researchers
This guide provides a detailed comparative analysis of GANT 61 and GANT 58, two widely used small molecule inhibitors of the Hedgehog (Hh) signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents key experimental data, and offers detailed protocols for their evaluation.
Introduction
This compound and GANT 58 are experimental compounds that function as antagonists of the Glioma-associated oncogene homolog (GLI) family of transcription factors.[1][2][3] As the final effectors of the Hedgehog signaling pathway, GLI proteins are crucial for embryonic development and are implicated in the progression of various cancers when aberrantly activated.[1][4] Both this compound and GANT 58 inhibit GLI-mediated transcription, making them valuable tools for studying Hh signaling and as potential anti-cancer agents.[4][5]
Mechanism of Action
Both this compound and GANT 58 are distinguished by their ability to inhibit the Hedgehog pathway downstream of the Smoothened (SMO) receptor and the Suppressor of Fused (SUFU) protein.[2][3][4] This allows them to be effective in systems where the pathway is activated through mutations downstream of SMO, a common resistance mechanism to SMO-targeting drugs like cyclopamine.[4]
This compound has been shown to directly bind to GLI1 in a region between the second and third zinc fingers, which interferes with the protein's ability to bind to DNA, thereby inhibiting transcription.[5][6] It is also important to note that this compound is considered a prodrug; under physiological conditions, it hydrolyzes into a diamine derivative (GANT61-D) and an aldehyde.[7][8] Studies have shown that GANT61-D is the bioactive form that retains the ability to inhibit GLI activity.[8]
GANT 58 also acts at the level of the GLI transcription factors, inhibiting GLI1-induced transcription.[1][3][9] Like this compound, it is effective downstream of SMO and SUFU, making it a useful tool for studying GLI-dependent processes.[4][9]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data for this compound and GANT 58 based on published experimental findings.
| Parameter | This compound | GANT 58 |
| Target | GLI1 and GLI2 transcription factors[2][10] | GLI1 transcription factor[1][3][9] |
| IC₅₀ for GLI Inhibition | ~5 µM in cellular assays[2][4][11] | ~5 µM in cellular assays[1][4][9][12] |
| Mechanism | Prevents GLI binding to DNA[10][13] | Inhibits GLI-mediated gene trans-activation[1] |
| Cellular Effects | Induces apoptosis, reduces cell proliferation, causes cell cycle arrest[14][15][16][17] | Reduces cell proliferation in a dose-dependent manner[1][4] |
| In Vivo Activity | Suppresses tumor growth in xenograft models[4][10][15] | Suppresses tumor growth in xenograft models[1][4][9] |
| Chemical Formula | C₂₇H₃₅N₅[10] | C₂₄H₁₆N₄S[3][12] |
| Molecular Weight | 429.61 g/mol [2] | 392.48 g/mol [3][12] |
| Solubility | Soluble in DMSO and ethanol[2] | Soluble in DMSO and ethanol[1] |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the points of action and typical evaluation methods for these inhibitors, the following diagrams are provided.
Caption: Inhibition of the Hedgehog pathway by this compound and GANT 58 at the level of GLI transcription factors.
Caption: A typical experimental workflow for evaluating the efficacy and mechanism of GANT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound and GANT 58. Below are protocols for key experiments.
Luciferase Reporter Assay for GLI Activity
This assay quantitatively measures the transcriptional activity of GLI in response to pathway inhibition.
-
Cell Seeding: Plate cells (e.g., Shh-L2 cells, which contain a GLI-responsive luciferase reporter) in a 96-well plate and allow them to adhere overnight.
-
Pathway Activation: Stimulate the Hedgehog pathway with an agonist such as SAG (Smoothened Agonist), if the cell line does not have a constitutively active pathway.
-
Inhibitor Treatment: Add this compound or GANT 58 at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours to allow for changes in reporter gene expression.[4]
-
Lysis and Measurement: Lyse the cells and measure firefly luciferase activity using a luminometer. Normalize to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[4]
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the dose-response curve.
Western Blotting for Hh Target Proteins
This method is used to detect changes in the protein levels of Hh pathway components, such as GLI1 and PTCH1.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the desired concentration of this compound, GANT 58, or vehicle control for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., GLI1, PTCH1, SHH) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative change in protein expression.
Cell Viability/Proliferation Assay
This assay assesses the impact of GANT compounds on the growth and viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound or GANT 58. Include a vehicle control and a positive control for cell death if desired.
-
Viability Measurement: Add a viability reagent such as AlamarBlue or perform a BrdU incorporation assay according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the IC₅₀ for cytotoxicity.
Conclusion
Both this compound and GANT 58 are potent and specific inhibitors of the GLI transcription factors, acting downstream of SMO. They share a similar IC₅₀ of approximately 5 µM in cellular assays for GLI inhibition.[4] this compound has been more extensively studied, with a well-characterized mechanism involving direct binding to GLI1 and a known bioactive hydrolytic product.[5][8] While both compounds show efficacy in reducing tumor cell growth in vitro and in vivo, the chemical instability of this compound is a critical consideration for experimental design.[4][7] These compounds remain indispensable tools for investigating GLI-dependent cancer biology and for exploring therapeutic strategies that bypass SMO-inhibitor resistance.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 3. GANT 58 | CAS 64048-12-0 | GANT58 | Tocris Bioscience [tocris.com]
- 4. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Validating the On-Target Effects of GANT 61 Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GLI1/2 inhibitor GANT 61's performance with genetic knockout models, supported by experimental data. This analysis serves to validate the on-target effects of this compound, a critical step in its evaluation as a potential therapeutic agent.
This compound is a small molecule inhibitor of the GLI transcription factors, GLI1 and GLI2, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound acts downstream of the transmembrane protein Smoothened (SMO), offering a potential advantage in cancers with resistance to SMO inhibitors.[2] To rigorously validate that the biological effects of this compound are indeed due to the inhibition of its intended targets, a comparison with genetic knockout models of GLI1 and GLI2 is essential.
Comparison of Phenotypic Effects: this compound vs. GLI1/2 Knockout
Studies utilizing shRNA-mediated knockdown of GLI1 and GLI2 in pancreatic cancer stem cells (CSCs) have demonstrated that genetic silencing of these transcription factors phenocopies the effects of this compound treatment. This provides strong evidence for the on-target activity of the compound.[3]
Quantitative Data Summary
| Cell Line | Treatment/Model | Cell Viability | Apoptosis | Spheroid Formation | Reference |
| Pancreatic CSCs | This compound (10 µM) | Decreased | Increased | Inhibited | [3] |
| Pancreatic CSCs | GLI1/2 shRNA | Decreased | Increased | Inhibited | [3] |
| PANC-1 | This compound (5 µM) | ~40-50% inhibition | Not significant | Not Assessed | [2] |
| 22Rv1 | This compound (5 µM) | ~40-50% inhibition | Not significant | Not Assessed | [2] |
| PANC-1 | GLI1/2 siRNA | ~35% inhibition (combined) | Not Assessed | Not Assessed | [2] |
| 22Rv1 | GLI1/2 siRNA | ~20% inhibition (GLI1) | Not Assessed | Not Assessed | [2] |
Note: The quantitative data from Fu et al. (2013) is presented qualitatively in the publication. The table reflects the reported trends. The data from Lauth et al. (2007) is an approximation based on the graphical representation in the paper.
Signaling Pathways and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying signaling pathway and the experimental approaches used.
Caption: Hedgehog signaling pathway and points of intervention.
The diagram above illustrates the canonical Hedgehog signaling pathway. This compound directly inhibits the transcriptional activity of GLI1/2 in the nucleus. GLI1/2 knockout models, on the other hand, prevent the formation of the GLI1/2 proteins altogether. Both interventions lead to the inhibition of target gene transcription.
Caption: Experimental workflow for validating this compound on-target effects.
This workflow outlines the comparative experimental design. Wild-type cells are treated with either a vehicle control or this compound, while GLI1/2 knockout cells are typically treated with a vehicle control. The outcomes of various phenotypic and molecular assays are then compared across these groups to determine if the effects of this compound mirror those of the genetic knockout.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of this compound's on-target effects.
Lentiviral shRNA-Mediated Knockdown of GLI1 and GLI2
This protocol is adapted from the study by Fu et al. (2013) for the generation of stable GLI1/2 knockdown pancreatic cancer stem cells.
-
Cell Culture: Pancreatic CSCs are cultured in appropriate stem cell medium.
-
Lentiviral Particle Production: Lentiviral particles carrying shRNA constructs targeting human GLI1 and GLI2, as well as a scrambled control shRNA, are produced in a packaging cell line (e.g., HEK293T).
-
Transduction: Pancreatic CSCs are transduced with the lentiviral particles in the presence of polybrene to enhance infection efficiency.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive knockdown of GLI1 and/or GLI2.
-
Verification of Knockdown: The efficiency of GLI1 and GLI2 knockdown is confirmed by quantitative real-time PCR (qPCR) and Western blotting.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells (wild-type, GLI1/2 knockout, or this compound-treated) are seeded in 96-well plates at a predetermined density.
-
Treatment: For this compound-treated groups, the compound is added at various concentrations. Control wells receive a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are harvested after treatment (for this compound groups) or from culture (for knockout and control groups).
-
Staining: Cells are washed and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined based on their fluorescence signals.
Conclusion
References
GANT 61 in Focus: A Comparative Guide to GLI Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the landscape of Hedgehog (Hh) signaling pathway inhibitors is of critical interest. The aberrant activation of this pathway is a known driver in a variety of cancers, making the glioma-associated oncogene (GLI) transcription factors prime therapeutic targets. GANT 61, a potent and specific inhibitor of GLI1 and GLI2, has emerged as a valuable tool in preclinical research. This guide provides an objective comparison of this compound with other notable GLI inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Terminal Effectors
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation. The GLI transcription factors are the final effectors of this pathway. Unlike inhibitors that target upstream components like Smoothened (SMO), this compound directly interferes with the activity of GLI proteins, preventing their binding to DNA and subsequent transcription of target genes involved in cell cycle progression and survival.[1][2] This downstream targeting offers a potential advantage in overcoming resistance mechanisms that can arise from mutations in upstream pathway components.
Other GLI inhibitors employ various mechanisms. GANT 58, a structural analog of this compound, also inhibits GLI-mediated transcription.[3][4][5] Arsenic trioxide (ATO), an FDA-approved drug for acute promyelocytic leukemia, has been shown to inhibit GLI1 and GLI2 function, although it is not considered a GLI-specific inhibitor.[6][7] Natural compounds like zerumbone and physalins have also been identified as inhibitors of GLI-mediated transcription. Furthermore, a class of indirect GLI inhibitors targets the Hh pathway at the level of the SMO receptor, including the FDA-approved drug Vismodegib and the natural product cyclopamine.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following tables summarize the reported IC50 values for this compound and other GLI inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | [1] |
| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | [1] |
| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | [1] |
| A673 | Ewing Sarcoma | 12.01 | [8] |
| RD-ES | Ewing Sarcoma | 35.37 | [8] |
| SK-N-MC | Ewing Sarcoma | 59.56 | [8] |
| Mel 224 | Melanoma | 11.06 | [6] |
| CHL-1 | Melanoma | 5.78 | [6] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | [9] |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | [9] |
| 22Rv1 | Prostate Cancer | ~5 | [3] |
| PANC-1 | Pancreatic Cancer | ~5 | [3] |
Table 2: Comparative IC50 Values of GLI Inhibitors
| Inhibitor | Cell Line/Assay | Cancer Type/Assay | IC50 (µM) | Reference |
| GANT 58 | GLI1-luciferase reporter | Reporter Assay | ~5 | [3] |
| Arsenic Trioxide | A673 | Ewing Sarcoma | ~1 | [8] |
| Arsenic Trioxide | RD-ES | Ewing Sarcoma | ~1 | [8] |
| Arsenic Trioxide | Mel 224 | Melanoma | Dose-dependent reduction in viability | [6] |
| Arsenic Trioxide | Ewing Sarcoma Cell Lines | Ewing Sarcoma | ~0.9 (median) |
Experimental Data and Observations
Studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of this compound in a range of cancer cell models. In T-cell lymphoma cell lines, this compound treatment led to a dose-dependent decrease in cell viability and a significant increase in apoptosis.[1] Similarly, in Ewing sarcoma cells, this compound induced caspase-3/7-dependent apoptosis. Research on melanoma cell lines showed that while parental cells were sensitive to this compound, resistant cell lines could be developed, highlighting the importance of understanding resistance mechanisms.[6]
Arsenic trioxide has also shown efficacy in inhibiting the growth of Ewing sarcoma cells, with IC50 values in the low micromolar range.[8] It has been shown to inhibit both GLI1 and GLI2.[8]
Visualizing the Molecular Landscape and Experimental Processes
To better understand the context of GLI inhibition, the following diagrams illustrate the Hedgehog signaling pathway, the mechanism of action of GLI inhibitors, and a typical experimental workflow for their comparison.
References
- 1. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting of the Hedgehog/GLI and mTOR pathways in advanced pancreatic cancer, a phase 1 trial of Vismodegib and Sirolimus combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Arsenic Trioxide by the Pediatric Preclinical Testing Program with a Focus on Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonic Hedgehog Signature in Pediatric Primary Bone Tumors: Effects of the GLI Antagonist GANT61 on Ewing’s Sarcoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for GANT 61
For laboratory professionals engaged in research and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of GANT 61, a selective inhibitor of the GLI transcription factors in the Hedgehog signaling pathway.
This compound: Chemical and Safety Properties
This compound is a solid, white to light-yellow substance.[1] While it is a potent biological agent, Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, standard laboratory precautions should always be observed.
| Property | Data |
| Molecular Weight | 429.60 g/mol |
| Formula | C₂₇H₃₅N₅ |
| CAS Number | 500579-04-4 |
| Appearance | Solid, white to light yellow |
| Solubility | Insoluble in water and DMSO |
| Storage | Store at -20°C |
| Hazard Classification | Not classified as hazardous under GHS[2] |
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[2]
This compound Disposal Procedure
While this compound is not classified as a hazardous substance, it should not be disposed of in the regular trash or poured down the drain. Laboratory waste should always be handled in a manner that minimizes environmental impact. The following step-by-step procedure outlines the recommended disposal process:
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed container.
-
For solutions containing this compound, consult your institution's chemical waste guidelines. Do not mix with other chemical waste streams unless explicitly permitted.
-
-
Labeling:
-
Label the waste container clearly as "this compound Waste" and include the date.
-
-
Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.
-
Experimental Protocol: this compound Inhibition of Hedgehog Signaling
The primary mechanism of this compound is the inhibition of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. This compound acts downstream of the Smoothened (SMO) receptor, targeting the GLI transcription factors.
Objective: To assess the inhibitory effect of this compound on GLI-mediated transcription.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line with a known active Hedgehog pathway (e.g., pancreatic, prostate, or medulloblastoma cells) in the appropriate growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM to 20 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
Analysis of Gene Expression: Extract RNA from the treated and control cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of GLI1 and its downstream target genes (e.g., PTCH1, HHIP). A significant decrease in the expression of these genes in the this compound-treated cells indicates successful inhibition of the Hedgehog pathway.
-
Protein Analysis: Perform a Western blot to analyze the protein levels of GLI1 in the cell lysates to confirm the gene expression results.
Hedgehog Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "ON" state (pathway active), the transmembrane protein Smoothened (SMO) inhibits the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate target gene transcription. This compound directly inhibits the activity of GLI1 and GLI2 in the nucleus.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
Personal protective equipment for handling GANT 61
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GANT 61. It includes detailed protocols for safe handling, personal protective equipment (PPE), storage, and disposal.
Product Information at a Glance
This compound is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the transcription factors GLI1 and GLI2.[1] It is widely used in cancer research to study the role of the Hh pathway in tumor growth and cell proliferation.[1]
| Property | Value |
| CAS Number | 500579-04-4 |
| Molecular Formula | C₂₇H₃₅N₅ |
| Molecular Weight | 429.6 g/mol |
| Appearance | White to light yellow solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and Ethanol |
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols and wear appropriate PPE at all times.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation of airborne particles. |
Handling and Storage
Handling:
-
Preparation: this compound is typically dissolved in a solvent like DMSO to create a stock solution. Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols.
Storage:
-
Temperature: Store this compound powder and stock solutions at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
First Aid Measures
| Exposure | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
This compound Mechanism of Action: Hedgehog Signaling Pathway
This compound functions by inhibiting the GLI1 and GLI2 transcription factors, which are key downstream effectors of the Hedgehog signaling pathway.[1] This inhibition occurs downstream of the Smoothened (SMO) receptor.[1] By blocking GLI activity, this compound prevents the transcription of target genes involved in cell proliferation, survival, and differentiation.
Experimental Protocol: Cell Viability Assay
This is a generalized workflow for assessing the effect of this compound on cancer cell viability using a colorimetric assay (e.g., MTT, XTT, or CCK-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, CCK-8)
-
Microplate reader
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety. Do not dispose of this compound or its solutions down the drain.[2]
Waste Segregation and Collection:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container as "Hazardous Chemical Waste." |
| This compound Stock Solution (in DMSO) | Collect in a designated, sealed container for "Organic Solvent Waste" or "DMSO Waste."[3][4] Do not mix with other solvent waste unless permitted by your institution's EHS guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes, plates) | Place in a designated solid hazardous waste container. If the labware contains liquids, empty them into the appropriate liquid waste container first. |
| Contaminated PPE (gloves, gowns) | Dispose of as solid chemical waste. |
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5][6] Follow their specific procedures for waste collection.
By adhering to these guidelines, you can ensure the safe and effective use of this compound in your research while minimizing risks to yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
